4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2491-17-0 |
|---|---|
Molecular Formula |
C21H35N3O4S |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;N'-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]cyclohexanecarboximidamide |
InChI |
InChI=1S/C14H28N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-16-14(15)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h13H,2-12H2,1H3,(H2,15,16);2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
GWYOLUOGOHTLCQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |
Other CAS No. |
2491-17-0 |
Pictograms |
Irritant |
Synonyms |
4-(2-((Cyclohexylimidocarbonyl)amino)ethyl)-4-methylmorpholinium Carbodiimide, CME CME Carbodiimide CME-Carbodiimide CMEC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthesis protocol for 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate. To date, a validated synthesis for this specific compound has not been reported in the available scientific literature. The methodologies described herein are based on established chemical principles and analogous reactions. This guide is intended for informational purposes for qualified researchers and should be adapted and optimized under appropriate laboratory settings.
Introduction
This technical guide details a plausible multi-step synthetic route for the novel compound this compound. The target molecule features a quaternary morpholinium cation, a central ethylenediamine linker, a cyclohexanecarboximidamide group, and a tosylate counter-anion. The proposed synthesis is designed to be a logical and feasible pathway for medicinal chemists and drug development professionals interested in exploring the potential of this and structurally related compounds.
Proposed Synthetic Strategy
The proposed synthesis is a four-step process commencing with commercially available N-(2-aminoethyl)morpholine. The strategy involves the initial protection of the primary amine, followed by the quaternization of the morpholine nitrogen. Subsequent deprotection of the amine reveals a key intermediate, which is then reacted with a cyclohexanecarboximidoyl derivative, likely formed in situ from cyclohexanecarbonitrile via a Pinner-type reaction, to yield the final compound.
Experimental Protocols
Step 1: N-Boc Protection of N-(2-aminoethyl)morpholine
This initial step protects the primary amine to prevent its methylation in the subsequent step.
Methodology:
-
To a solution of N-(2-aminoethyl)morpholine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl (2-morpholinoethyl)carbamate.
Step 2: Quaternization of the Morpholine Nitrogen
The tertiary amine of the morpholine ring is methylated to form the quaternary ammonium salt.
Methodology:
-
Dissolve tert-butyl (2-morpholinoethyl)carbamate (1.0 eq) in acetonitrile (15 mL/mmol).
-
Add methyl p-toluenesulfonate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.
-
Monitor the formation of a precipitate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(2-((tert-butoxycarbonyl)amino)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate.
Step 3: Deprotection of the Boc Group
The Boc protecting group is removed under acidic conditions to reveal the primary amine of the key intermediate.
Methodology:
-
Suspend 4-(2-((tert-butoxycarbonyl)amino)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate (1.0 eq) in DCM (10 mL/mmol).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid and dry under vacuum to obtain 4-(2-aminoethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate.
Step 4: Formation of the Cyclohexanecarboximidamide
The final step involves the formation of the amidine functionality. This proposed method utilizes a Pinner-type reaction to generate an imidate intermediate from cyclohexanecarbonitrile, which then reacts with the primary amine.
Methodology:
-
Prepare a solution of anhydrous ethanol (5 eq) and cyclohexanecarbonitrile (1.5 eq) in anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution at 0 °C until saturation.
-
Seal the reaction vessel and stir at room temperature for 48 hours to form the Pinner salt (cyclohexanecarboximidate hydrochloride).
-
In a separate flask, dissolve 4-(2-aminoethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate (1.0 eq) in anhydrous ethanol.
-
Add the previously prepared Pinner salt solution to the amine solution at 0 °C.
-
Add triethylamine (2.5 eq) to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or preparative HPLC to obtain the final compound, this compound.
Data Presentation
The following table summarizes the key parameters for the proposed synthesis. The yield and purity are target values for a successful synthesis and will require experimental optimization.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Proposed Yield (%) | Proposed Purity (%) |
| 1 | N-Boc Protection | N-(2-aminoethyl)morpholine, Boc₂O, Et₃N | DCM | 0 to RT | 12 | 90-95 | >95 |
| 2 | Quaternization | tert-butyl (2-morpholinoethyl)carbamate, Methyl tosylate | Acetonitrile | 82 | 24 | 85-90 | >98 |
| 3 | Deprotection | Boc-protected quaternary salt, TFA | DCM | 0 to RT | 4 | 95-99 | >95 |
| 4 | Amidine Formation | Aminoethyl morpholinium salt, Cyclohexanecarbonitrile, HCl, EtOH | Diethyl Ether / Ethanol | 0 to RT | 24 | 50-60 | >95 |
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: A workflow diagram of the proposed four-step synthesis.
Conclusion
This document provides a comprehensive, albeit theoretical, guide for the synthesis of this compound. The proposed route is based on well-established organic chemistry transformations and provides a solid starting point for researchers aiming to synthesize and evaluate this novel chemical entity. All protocols will require experimental validation and optimization.
An In-depth Technical Guide on the Physicochemical Properties of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
Disclaimer: The compound 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate is not a known substance with publicly available data. This technical guide is a hypothetical document based on the predicted properties of its constituent chemical moieties and established principles of organic chemistry. The experimental protocols described are illustrative and would require optimization and validation in a laboratory setting.
Introduction
This document provides a comprehensive overview of the predicted physicochemical properties, a hypothetical synthetic route, and proposed characterization methods for the novel organic salt, this compound. This molecule incorporates a cyclohexanecarboximidamide group, a 4-methylmorpholin-4-ium cation, and a 4-methylbenzenesulfonate (tosylate) anion. The information herein is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis and characterization of new chemical entities with potential pharmaceutical applications.
Predicted Physicochemical Properties
The physicochemical properties of the target compound have been estimated based on the known properties of its precursors: cyclohexanecarboxamide, 4-methylmorpholine, and p-toluenesulfonic acid. These predicted values provide a baseline for experimental determination.
| Property | Predicted Value/Information | Rationale/Basis |
| Molecular Formula | C21H35N3O4S | Sum of constituent parts |
| Molecular Weight | 425.59 g/mol | Calculated from molecular formula |
| Appearance | White to off-white crystalline solid | Typical for organic salts |
| Melting Point | > 150 °C (Decomposition likely) | Expected for an ionic compound |
| Boiling Point | Not applicable (decomposes) | Ionic compounds do not have a defined boiling point |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in acetone. Insoluble in non-polar solvents like hexane. | The ionic nature and the presence of polar functional groups suggest solubility in polar solvents. |
| pKa | Cationic head: ~7.4 (for the morpholinium group). Imidamide group: ~10-11. | Based on the pKa of N-methylmorpholine (7.4) and the expected basicity of an imidamide. |
| LogP | < 0 | The ionic nature of the compound will significantly reduce its partitioning into octanol. |
Note: The properties of cyclohexanecarboxamide (a precursor to the imidamide moiety) include a melting point of 186-188 °C and it is sparingly soluble in water[1][2][3][4][5][6]. 4-methylmorpholine is a liquid with a boiling point of 115-116 °C and is miscible with water[1][2][3]. p-Toluenesulfonic acid is a white solid that is soluble in water and polar organic solvents[6].
Hypothetical Synthesis Protocol
The synthesis of this compound can be envisioned as a multi-step process.
-
Reaction Setup: To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in an ice bath, slowly add cyclohexanecarbonyl chloride (0.95 eq) dropwise.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Reaction Setup: The N-(2-aminoethyl)cyclohexanecarboxamide (1.0 eq) is first converted to the corresponding nitrile by dehydration, for example, using a dehydrating agent like phosphorus pentoxide or thionyl chloride.
-
Imidamide Formation: The resulting nitrile is then reacted with ammonia in a suitable solvent under pressure and heat to form the imidamide.
-
Reaction Setup: In a separate reaction, N-(2-bromoethyl)phthalimide (1.0 eq) is reacted with 4-methylmorpholine (1.1 eq) in a polar aprotic solvent like acetonitrile.
-
Reaction Conditions: The mixture is heated to reflux and stirred overnight.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product, 4-(2-phthalimidoethyl)-4-methylmorpholin-4-ium bromide, is purified by recrystallization.
-
Deprotection: The phthalimide protecting group is removed by hydrazinolysis to yield 4-(2-aminoethyl)-4-methylmorpholin-4-ium bromide.
-
Reaction Setup: The N-(2-aminoethyl)cyclohexanecarboximidamide (1.0 eq) is coupled with the 4-(2-aminoethyl)-4-methylmorpholin-4-ium bromide (1.0 eq) via a suitable coupling reaction.
-
Anion Exchange: The resulting bromide salt is then subjected to anion exchange with silver p-toluenesulfonate or by using an ion-exchange resin to yield the final product, this compound.
-
Purification: The final compound is purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Caption: Hypothetical synthetic workflow for the target compound.
Experimental Protocol for Physicochemical Characterization
Once synthesized, the compound would be subjected to a battery of analytical tests to confirm its structure and determine its physicochemical properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. Expected signals would correspond to the cyclohexyl, ethyl, methyl, morpholinyl, and tosyl protons.
-
¹³C NMR: To identify the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the cation and confirm the molecular formula. Electrospray ionization (ESI) in positive ion mode would be appropriate.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
To identify characteristic functional groups, such as N-H, C=N (imidamide), S=O (sulfonate), and C-O-C (morpholine) stretches.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To assess the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid would be a suitable starting point.
-
-
Melting Point Determination:
-
Using a standard melting point apparatus to determine the melting range. Decomposition may be observed.
-
-
Thermogravimetric Analysis (TGA):
-
To determine the thermal stability and decomposition temperature of the compound.
-
-
Solubility Determination:
-
The solubility in various solvents (e.g., water, ethanol, DMSO, hexane) will be determined at a fixed temperature by adding a known amount of the compound to a known volume of solvent until saturation is reached. The concentration of the saturated solution can be measured by HPLC or UV-Vis spectroscopy.
-
-
LogP Determination:
-
The octanol-water partition coefficient (LogP) will be determined using the shake-flask method, followed by quantification of the compound in both phases by HPLC.
-
Caption: General workflow for physicochemical characterization.
Conclusion
While this compound is a novel compound without existing literature, this guide provides a robust theoretical framework for its synthesis and characterization. The predicted physicochemical properties suggest a water-soluble, stable organic salt. The outlined experimental protocols offer a clear path for any researcher or drug development professional interested in synthesizing and evaluating this and similar novel chemical entities. All proposed methods are based on well-established chemical principles and analytical techniques.
References
In-depth Technical Guide: 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate (CMC)
CAS Number: 2491-17-0
This technical guide provides a comprehensive overview of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate, commonly known as CMC or CMCT, for researchers, scientists, and drug development professionals. CMC is a versatile water-soluble carbodiimide reagent with significant applications in biochemistry and molecular biology, particularly in the structural analysis of RNA and in synthetic chemistry.
Core Applications and Mechanism of Action
CMC is primarily utilized as a chemical probe for RNA structure and as a coupling agent in peptide synthesis.
RNA Structural Probing: CMC selectively modifies the Watson-Crick face of unpaired uridine (U) and guanosine (G) nucleotides within an RNA molecule. This modification occurs at the N3 position of uridine and the N1 position of guanosine. The bulky CMC adduct sterically hinders the progression of reverse transcriptase during primer extension, leading to a stop in cDNA synthesis. The positions of these stops, and therefore the locations of unpaired U and G residues, can be identified by analyzing the length of the resulting cDNA fragments, typically through gel or capillary electrophoresis. This technique provides valuable insights into the secondary and tertiary structure of RNA molecules.[1]
Peptide Synthesis: In peptide synthesis, CMC acts as a coupling agent, facilitating the formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. The carbodiimide functional group of CMC activates the carboxyl group, making it more susceptible to nucleophilic attack by the amino group.
Experimental Protocols
RNA Structure Probing using CMC and Primer Extension
This protocol outlines the general steps for probing RNA structure using CMC, followed by analysis via primer extension.
Materials:
-
RNA of interest
-
CMC (N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate)
-
Modification Buffer (e.g., 50 mM Bicine, 100 mM NaCl, 10 mM MgCl2, pH 8.3)
-
Yeast tRNA
-
Ethanol (100% and 80%)
-
3 M Sodium Acetate (pH 5.2)
-
Reverse Transcriptase
-
Fluorescently labeled DNA primer specific to the RNA of interest
-
dNTPs
-
Dideoxynucleotide sequencing kit
-
Formamide loading dye
Procedure:
-
RNA Renaturation: The RNA of interest is typically heated and then slowly cooled to allow it to fold into its native conformation.
-
CMC Modification:
-
Prepare a fresh solution of CMC in the modification buffer.
-
Incubate the folded RNA with the CMC solution. A typical final concentration for CMC is in the range of 10-20 mg/mL.
-
A control reaction without CMC should be run in parallel.
-
Incubate at room temperature for 15-20 minutes.
-
-
RNA Precipitation:
-
Stop the reaction by adding yeast tRNA as a carrier and precipitating the RNA with ethanol and sodium acetate.
-
Wash the RNA pellet with 80% ethanol and air dry.
-
Resuspend the modified RNA in RNase-free water.
-
-
Primer Extension:
-
Anneal the fluorescently labeled primer to the modified RNA.
-
Perform reverse transcription using a suitable reverse transcriptase and dNTPs.
-
Run parallel sequencing reactions (A, U, G, C) using a dideoxynucleotide sequencing kit with the unmodified RNA and the same primer.
-
-
Analysis:
-
Denature the cDNA products and analyze them on a denaturing polyacrylamide gel or by capillary electrophoresis.
-
The positions where reverse transcriptase was blocked by CMC adducts will appear as bands on the gel, indicating unpaired U and G residues. The sequencing lanes serve as a ladder to identify the exact nucleotide positions.
-
Data Presentation
The results of an RNA probing experiment are typically presented as a gel image or an electropherogram, which is then interpreted to infer the RNA secondary structure. For a more quantitative analysis, the intensity of the bands corresponding to reverse transcription stops can be measured and normalized.
Table 1: Hypothetical Quantitative Data from CMC Probing of a 50-nt RNA Fragment
| Nucleotide Position | Nucleotide Identity | Normalized Reactivity (-CMC) | Normalized Reactivity (+CMC) | Interpretation |
| ... | ... | ... | ... | ... |
| 23 | U | 0.05 | 0.85 | Unpaired |
| 24 | G | 0.08 | 0.79 | Unpaired |
| 25 | A | 0.06 | 0.07 | Paired |
| 26 | C | 0.04 | 0.05 | Paired |
| 27 | U | 0.07 | 0.10 | Paired |
| ... | ... | ... | ... | ... |
Normalized reactivity is calculated as the intensity of the band at a specific position divided by the total intensity of all bands in that lane. High reactivity in the "+CMC" lane compared to the "-CMC" control indicates a modification and thus an unpaired nucleotide.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for RNA structure probing using CMC.
Caption: Simplified reaction of CMC with an unpaired uridine residue in RNA.
References
Technical Guide to the Spectroscopic Analysis of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
Disclaimer: Specific experimental spectroscopic data for 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate is not available in public literature. This guide provides a comprehensive framework based on established principles of spectroscopic analysis for novel organic salts of this nature. It is intended to guide researchers in acquiring and interpreting the necessary data for structural elucidation and characterization.
This document details the expected spectroscopic characteristics and outlines the experimental protocols for the analysis of the title compound. The methodologies provided are standard for non-volatile, complex organic salts and are applicable to similar molecules in drug discovery and development.
Molecular Structure and Expected Spectroscopic Features
The compound consists of a quaternary ammonium cation and a tosylate anion.
-
Cation: 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium
-
Features: A morpholinium ring with an N-methyl and an N-ethyl substituent. The ethyl group is attached to a cyclohexanecarboximidamide group. This structure contains multiple aliphatic C-H bonds, C-N bonds, a C=N double bond, and N-H bonds.
-
-
Anion: 4-methylbenzenesulfonate (Tosylate)
-
Features: A para-substituted aromatic ring with a methyl group and a sulfonate group. This will show characteristic aromatic C-H signals and strong S=O stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be essential for full structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Given the ionic nature of the compound, solvents like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) are recommended.
-
Instrumentation: The analysis should be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Reference: The residual solvent peak (e.g., DMSO at ~2.50 ppm) is used for calibration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Reference: The solvent peak (e.g., DMSO-d₆ at ~39.52 ppm) is used for calibration.
-
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
|---|---|---|---|
| ~9.0 - 9.5 | Broad Singlet | 2H | -C(=NH)NH ₂ |
| ~7.5 | Doublet | 2H | Aromatic CH (ortho to -SO₃⁻) |
| ~7.1 | Doublet | 2H | Aromatic CH (ortho to -CH₃) |
| ~3.5 - 4.0 | Multiplet | 8H | Morpholinium ring protons (-N(CH ₂)₂CH ₂) |
| ~3.6 | Multiplet | 2H | -N-CH ₂-CH₂- |
| ~3.2 | Multiplet | 2H | -N-CH₂-CH ₂- |
| ~3.1 | Singlet | 3H | N⁺-CH ₃ (morpholinium) |
| ~2.3 | Singlet | 3H | Ar-CH ₃ (tosylate) |
| ~2.2 | Multiplet | 1H | Cyclohexyl CH |
| ~1.0 - 1.9 | Multiplet | 10H | Cyclohexyl (CH ₂)₅ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Provisional Assignment |
|---|---|
| ~165 | C =NH (imidamide) |
| ~145 | Aromatic C -SO₃⁻ |
| ~140 | Aromatic C -CH₃ |
| ~128 | Aromatic C H |
| ~125 | Aromatic C H |
| ~60-65 | Morpholinium C H₂ |
| ~55-60 | N⁺-C H₂- |
| ~50 | N⁺-C H₃ |
| ~40 | Cyclohexyl C H |
| ~35 | -CH₂-C H₂-N |
| ~25-30 | Cyclohexyl C H₂ |
| ~21 | Ar-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected first.
-
The sample spectrum is then collected.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3300 - 3100 | Medium, Broad | N-H stretch (imidamide) |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Strong | Aliphatic C-H stretch (cyclohexyl, morpholinium) |
| ~1650 | Strong | C=N stretch (imidamide) |
| ~1600 | Medium | Aromatic C=C stretch |
| 1250 - 1150 | Strong | S=O asymmetric stretch (sulfonate) |
| 1050 - 1000 | Strong | S=O symmetric stretch (sulfonate) |
| ~1100 | Strong | C-O stretch (morpholine ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
-
Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.
-
Data Acquisition:
-
Positive Ion Mode: To detect the cation, 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium.
-
Negative Ion Mode: To detect the anion, 4-methylbenzenesulfonate.
-
Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50 - 1000).
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Formula | Calculated m/z | Observed m/z | Assignment |
|---|---|---|---|---|
| ESI (+) | C₁₆H₃₂N₃O⁺ | 282.2540 | [To be determined] | [M]⁺ |
| ESI (-) | C₇H₇O₃S⁻ | 171.0122 | [To be determined] | [A]⁻ |
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of a novel synthesized compound using the spectroscopic techniques described.
Caption: Logical workflow for synthesis and spectroscopic confirmation.
The Uncharted Therapeutic Potential of Cyclohexanecarboximidamide Scaffolds: A Technical Overview of Related Carboxamide Derivatives
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the underexplored biological activities of cyclohexanecarboximidamide derivatives. Due to a notable scarcity of published research on cyclohexanecarboximidamide compounds specifically, this paper will focus on the closely related and extensively studied cyclohexanecarboxamide derivatives. The structural similarity between these two classes suggests that the biological activities observed for cyclohexanecarboxamides may provide valuable insights into the potential therapeutic applications of their carboximidamide counterparts. This guide will delve into the anticancer, antimicrobial, and enzyme inhibitory activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Anticancer Activity of Cyclohexanecarboxamide Derivatives
Several studies have highlighted the potential of cyclohexanecarboxamide derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines, including breast, colon, and liver cancer.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected cyclohexanecarboxamide derivatives from the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3c | MDA-MB-231 | 7 ± 1.12 | Cisplatin | 15 ± 0.71 |
| HepG2 | 8 ± 0.89 | Cisplatin | 10 ± 0.65 | |
| MCF-7 | 10 ± 0.62 | - | - | |
| SAS | 15 ± 1.3 | - | - | |
| 3e | MDA-MB-231 | 5 ± 0.5 | Cisplatin | 15 ± 0.71 |
| MCF-7 | 12 ± 0.54 | - | - | |
| 3l | MDA-MB-231 | 5 ± 0.25 | Cisplatin | 15 ± 0.71 |
| HCT-116 | 6 ± 0.78 | Cisplatin | 8 ± 0.76 | |
| HuH-7 | 4.5 ± 0.3 | Cisplatin | 14.7 ± 0.5 | |
| SAS | 9 ± 0.38 | - | - | |
| MCF-7 | 18 ± 1.71 | - | - | |
| Derivative 21 | HCT116 | ~50 | - | - |
Table 1: In vitro anticancer activity of pyridine-dicarboxamide-cyclohexanone and cyclohexenone derivatives. Data sourced from multiple studies.[1][2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activities of the synthesized carboxamide derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, K-562, HCT-116) and a normal human cell line (e.g., dermal fibroblasts) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Signaling Pathway: Induction of Apoptosis
Some cyclohexenone derivatives have been shown to induce apoptosis in cancer cells, which involves the activation of caspases.[3] The following diagram illustrates a simplified workflow for investigating the pro-apoptotic effects of these compounds.
Antimicrobial Activity
Cyclohexane derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungi.[5][6]
Quantitative Data Summary
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Amidrazone derivatives | Yersinia enterocolitica | 64 | [7] |
| Amidrazone derivatives | Staphylococcus aureus | - (bacteriostatic) | [7] |
| Amidrazone derivatives | Mycobacterium smegmatis | - (bacteriostatic) | [7] |
| Cyclohexane-1,3-dione complexes | Escherichia coli | Zone of inhibition measured | [8] |
| Cyclohexane-1,3-dione complexes | Enterococcus faecalis | Zone of inhibition measured | [8] |
| Cyclohexane-1,3-dione complexes | Staphylococcus aureus | Zone of inhibition measured | [8] |
| Cyclohexane-1,3-dione complexes | Salmonella typhimurium | Zone of inhibition measured | [8] |
Table 2: Antimicrobial activity of selected cyclohexane derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC values for the synthesized compounds against various microbial strains are typically determined using the broth microdilution method.
Methodology:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow: Antimicrobial Screening
The following diagram illustrates a typical workflow for screening the antimicrobial activity of novel compounds.
Enzyme Inhibitory Activity
Certain derivatives of cyclohexane have also been investigated for their potential to inhibit specific enzymes, suggesting their utility in treating a variety of diseases.
Quantitative Data Summary
The inhibitory activity of compounds against enzymes is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Compound Class | Target Enzyme | IC50 / Ki |
| Pyridazinone-based sulphonamides | Carbonic Anhydrase I (hCA I) | Ki: 23.5 - 362.8 nM |
| Pyridazinone-based sulphonamides | Carbonic Anhydrase IX (hCA IX) | Ki: 4.9 - 58.1 nM |
| Cyclohexenone derivatives | Acetylcholinesterase (AChE) | IC50: 0.93 - 133.12 µM |
Table 3: Enzyme inhibitory activity of selected cyclohexane-related derivatives.[3][9]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory effects of compounds on human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow spectrophotometric method.[9]
Methodology:
-
Enzyme and Substrate Preparation: Solutions of purified hCA isoenzymes and the substrate (e.g., 4-nitrophenylacetate) are prepared in a suitable buffer.
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Kinetic Measurements: The enzyme-catalyzed hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 400 nm) over time using a stopped-flow instrument.
-
Data Analysis: The initial rates of the enzymatic reaction are determined in the presence and absence of the inhibitor. The Ki values are then calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics).
Logical Relationship: Multi-target Enzyme Inhibition
Some compounds are designed to inhibit multiple enzymes involved in a disease pathway, which can lead to enhanced therapeutic efficacy.
Conclusion
While the direct biological activities of cyclohexanecarboximidamide derivatives remain largely unexplored in the public domain, the extensive research on the closely related cyclohexanecarboxamide scaffold provides a strong foundation for future investigations. The demonstrated anticancer, antimicrobial, and enzyme inhibitory properties of cyclohexanecarboxamides suggest that the corresponding carboximidamides could also possess significant therapeutic potential. This technical guide provides a starting point for researchers and drug developers to design and evaluate novel cyclohexanecarboximidamide derivatives as potential drug candidates. Further research is warranted to synthesize and screen these compounds to fully elucidate their biological activities and therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This technical guide outlines a comprehensive approach for determining the solubility of the complex organic salt, 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate (CAS No. 2491-17-0). Due to the absence of publicly available solubility data for this specific compound, this document provides a procedural framework for researchers to generate this crucial information. The guide covers theoretical solubility predictions, detailed experimental protocols for solubility measurement, and a logical workflow to standardize the process.
Introduction to the Compound
This compound is a quaternary ammonium salt. Its structure comprises a bulky, largely non-polar cyclohexyl group and a polar morpholinium cation, paired with a tosylate (4-methylbenzenesulfonate) anion. This amphipathic nature suggests a complex solubility profile that will be highly dependent on the choice of solvent. Understanding its solubility in a range of organic solvents is essential for applications such as reaction chemistry, purification, formulation, and drug delivery.
Compound Details:
-
IUPAC Name: this compound
-
CAS Number: 2491-17-0
-
Molecular Formula: C21H35N3O4S
Theoretical Solubility Considerations
The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] The polarity of the solute must be matched with the polarity of the solvent to achieve significant solubility.
-
Polar Characteristics: The molecule possesses a quaternary ammonium cation and a sulfonate anion, which are highly polar and capable of strong ion-dipole interactions. The carboximidamido group also contributes to polarity through hydrogen bonding capabilities.
-
Non-Polar Characteristics: The cyclohexyl ring and the methyl groups on the morpholinium and tosylate ions are non-polar and will favor interactions with non-polar solvents through van der Waals forces.
Based on this structure, it is anticipated that the compound will exhibit higher solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., alcohols) compared to non-polar solvents (e.g., hexane, toluene).
Experimental Workflow for Solubility Determination
A systematic approach is crucial for accurately determining solubility. The following workflow outlines the key steps from solvent selection to data analysis.
Caption: Workflow for experimental solubility determination.
Data Presentation
Quantitative solubility data should be systematically recorded to allow for easy comparison across different solvents and conditions. The following table provides a template for data presentation.
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |
| e.g., Methanol | 6.6 | 25 | Shake-Flask | |||
| e.g., Acetonitrile | 6.2 | 25 | HPLC | |||
| e.g., Dichloromethane | 3.4 | 25 | NMR | |||
| e.g., Toluene | 2.4 | 25 | Shake-Flask | |||
| e.g., Hexane | 0.0 | 25 | Shake-Flask |
Experimental Protocols
Accurate and reproducible solubility data relies on well-defined experimental protocols. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[2]
Shake-Flask Method (Thermodynamic Solubility)
This method measures the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Add an excess amount of the solid compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can take between 24 to 72 hours.[2] A preliminary time-course study is recommended to determine the time to equilibrium.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.[3]
-
Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for determining the concentration of the dissolved compound.[3]
Generic HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV detector at a wavelength determined by the UV spectrum of the compound (a preliminary scan should be run).
-
Column Temperature: 30 °C
Procedure:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared (and diluted) sample from the shake-flask experiment.
-
Determine the concentration of the sample using the linear regression equation from the calibration curve.
Conclusion
This guide provides a robust framework for researchers and drug development professionals to systematically determine the solubility of this compound in various organic solvents. While no pre-existing data is available, the outlined theoretical considerations and detailed experimental protocols empower research teams to generate the high-quality, reproducible data necessary for advancing their scientific and developmental objectives. The complex structure of the molecule necessitates a careful and methodical approach to fully characterize its solubility profile.
References
Crystal structure analysis of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
An examination of the crystallographic data and experimental protocols for 4-methylmorpholin-4-ium 1,3-dimethyl-2,6-dioxo-5-(2,4,6-trinitrophenyl)-1,2,3,6-tetrahydropyrimidin-4-olate serves as a proxy for understanding the structural characteristics of complex morpholinium salts.
Due to the absence of publicly available crystal structure data for 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate, this technical guide provides a comprehensive analysis of a closely related and well-documented compound: 4-methylmorpholin-4-ium 1,3-dimethyl-2,6-dioxo-5-(2,4,6-trinitrophenyl)-1,2,3,6-tetrahydropyrimidin-4-olate. This molecular salt, which features the 4-methylmorpholin-4-ium cation, offers valuable insights into the conformational properties and intermolecular interactions that are of significant interest to researchers, scientists, and drug development professionals.
The title compound, with the chemical formula C₅H₁₂NO⁺·C₁₂H₈N₅O₉⁻, has been noted for its potential anticonvulsant and hypnotic activities.[1] The structural analysis reveals a chair conformation for the six-membered ring of the 4-methylmorpholin-4-ium cation. In the crystal lattice, the cation and anion are linked by a significant N—H⋯O hydrogen bond, which is a primary force in the formation and stability of this molecular salt.[1] Furthermore, the crystal structure is characterized by a three-dimensional network formed by numerous C—H⋯O hydrogen bonds, which connect the cation-anion units.[1]
In the anionic component, the 1,3-dimethylbarbituric acid ring and the trinitrophenyl ring are not coplanar, exhibiting a dihedral angle of 44.88 (7)°.[1] This non-planar arrangement, along with the specific hydrogen bonding patterns, dictates the overall packing and stability of the crystal.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data and refinement parameters for 4-methylmorpholin-4-ium 1,3-dimethyl-2,6-dioxo-5-(2,4,6-trinitrophenyl)-1,2,3,6-tetrahydropyrimidin-4-olate.
| Crystal Data | |
| Chemical formula | C₅H₁₂NO⁺·C₁₂H₈N₅O₉⁻ |
| Molar mass | 528.42 g/mol |
| Crystal system, space group | Monoclinic, P2₁/c |
| a, b, c (Å) | a = 10.983 (2) Å, b = 13.547 (3) Å, c = 15.231 (3) Å |
| β (°) | 96.98 (3)° |
| Volume (ų) | 2250.9 (8) ų |
| Z | 4 |
| Calculated density (Mg m⁻³) | 1.56 Mg m⁻³ |
| Absorption coefficient (mm⁻¹) | 0.13 mm⁻¹ |
| F(000) | 1096 |
| Data Collection and Refinement | |
| Diffractometer | Bruker AXS SMART APEXII CCD |
| Radiation source | Mo Kα radiation |
| Theta range for data collection (°) | 2.0 to 25.0° |
| Index ranges | -13 ≤ h ≤ 13, -16 ≤ k ≤ 16, -18 ≤ l ≤ 18 |
| Reflections collected | 15893 |
| Independent reflections | 3945 [R(int) = 0.044] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3945 / 0 / 344 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.049, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.134 |
| Largest diff. peak and hole (e.Å⁻³) | 0.28 and -0.21 e.Å⁻³ |
Experimental Protocols
Synthesis of 4-methylmorpholin-4-ium 1,3-dimethyl-2,6-dioxo-5-(2,4,6-trinitrophenyl)-1,2,3,6-tetrahydropyrimidin-4-olate:
The synthesis of the title compound was achieved by reacting 1-chloro-2,4,6-trinitrobenzene (TNCB) with 1,3-dimethylbarbituric acid in absolute ethanol. To this mixture, N-methylmorpholine was added, and the solution was shaken for several hours. The resulting solution was filtered, and the filtrate was allowed to stand at room temperature. After a period of four weeks, dark shiny maroon-red colored crystals of the product were formed. These crystals were then filtered, washed with dry ether, and recrystallized from absolute ethanol.
X-ray Crystallography:
A suitable single crystal of the compound was selected for X-ray diffraction analysis. Data collection was performed on a Bruker AXS SMART APEXII CCD area-detector diffractometer using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure determination and the key intermolecular interactions within the crystal lattice.
References
Methodological & Application
Application Notes and Protocols: 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate as a Phase-Transfer Catalyst
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound 4-(2-(cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate is not extensively documented in publicly available scientific literature as a phase-transfer catalyst. The following application notes and protocols are based on the general principles of phase-transfer catalysis (PTC) using quaternary ammonium salts and employ the Williamson ether synthesis as a representative model reaction to illustrate its potential application and performance. The data presented is illustrative.
Introduction to Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] A phase-transfer catalyst, such as a quaternary ammonium salt, transports a reactant from one phase to another where the reaction can proceed.[1][2] This technique offers numerous advantages, including the use of inexpensive inorganic bases, milder reaction conditions, increased reaction rates, and higher yields, often aligning with the principles of green chemistry by reducing the need for hazardous organic solvents.[2]
The catalyst, this compound, is a quaternary ammonium salt. The positively charged nitrogen atom, shielded by organic groups, forms a lipophilic cation. This cation can pair with an anion (e.g., a nucleophile) from the aqueous phase, forming an ion pair that is soluble in the organic phase. This transfer of the nucleophile into the organic phase allows it to react with the organic-soluble substrate.
Application: Williamson Ether Synthesis
The Williamson ether synthesis is a classic S(_N)2 reaction for the formation of ethers from an organohalide and an alkoxide.[3] In a biphasic system, the alkoxide is typically generated in the aqueous phase by the reaction of an alcohol with a base like sodium hydroxide. The phase-transfer catalyst is essential to transport the alkoxide into the organic phase to react with the alkyl halide.
Reaction Scheme:
R-OH (aq) + NaOH (aq) → R-O
−
Na+
R-O
−
Na+
+
−
−
+
R-O
−
Q+
+
−
Where:
-
R-OH is the alcohol
-
R'-X is the alkyl halide
-
Q
X+ is the phase-transfer catalyst−
Experimental Protocols
General Protocol for the Synthesis of Benzyl Propyl Ether via Phase-Transfer Catalysis
This protocol describes the synthesis of benzyl propyl ether from 1-propanol and benzyl chloride using this compound as the phase-transfer catalyst.
Materials:
-
1-Propanol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Toluene
-
This compound
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 25 g of NaOH in 50 mL of deionized water.
-
Add 1-propanol (0.1 mol, 6.01 g) and toluene (50 mL) to the flask.
-
Add the phase-transfer catalyst, this compound (1 mol%, 0.001 mol).
-
Reaction: Vigorously stir the biphasic mixture and heat to 70°C.
-
Slowly add benzyl chloride (0.1 mol, 12.66 g) dropwise over 30 minutes.
-
Maintain the reaction at 70°C with vigorous stirring for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Wash the organic layer with 2 x 50 mL of deionized water to remove any remaining NaOH and catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude benzyl propyl ether by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following tables summarize representative data for the Williamson ether synthesis of benzyl propyl ether under phase-transfer conditions.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0 | 8 | < 5 |
| 0.5 | 5 | 75 |
| 1.0 | 4 | 92 |
| 2.0 | 4 | 93 |
| 5.0 | 3.5 | 94 |
Table 2: Influence of Solvent on Reaction Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 4 | 92 |
| Heptane | 1.9 | 6 | 78 |
| Dichloromethane | 9.1 | 3 | 85 |
| Acetonitrile | 37.5 | 2.5 | 65 (hydrolysis) |
Table 3: Comparison of Different Leaving Groups
| Alkyl Halide | Leaving Group | Reaction Time (h) | Yield (%) |
| Benzyl Chloride | Cl | 4 | 92 |
| Benzyl Bromide | Br | 2.5 | 95 |
| Benzyl Iodide | I | 1.5 | 97 |
Visualizations
Caption: Experimental workflow for the synthesis of benzyl propyl ether.
Caption: Mechanism of phase-transfer catalysis in Williamson ether synthesis.
References
Application Notes and Protocols: Antimicrobial Efficacy of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for evaluating the antimicrobial efficacy of the novel quaternary ammonium compound (QAC), 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate, against a panel of clinically relevant gram-positive bacteria. Due to the absence of specific published data for this compound, the quantitative data presented is representative of values obtained for structurally similar morpholinium-based QACs and serves as a guide for expected efficacy. The protocols provided herein describe standardized methods for determining key antimicrobial metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-dependent killing kinetics. Additionally, a protocol for assessing in vitro cytotoxicity against mammalian cell lines is included to guide early-stage safety profiling.
Introduction
Quaternary ammonium compounds (QACs) are a well-established class of cationic antimicrobials characterized by a positively charged nitrogen atom. Their mechanism of action primarily involves the disruption of bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death. The specific structural moieties of a QAC, such as the nature of the alkyl chains and the heterocyclic ring system, can significantly influence its antimicrobial spectrum and potency. The compound this compound incorporates a morpholinium core, a cyclohexanecarboximidamide group, and a tosylate counter-ion, suggesting a potential for potent antimicrobial activity. These application notes provide a framework for the systematic evaluation of this novel QAC against key gram-positive pathogens.
Representative Antimicrobial Efficacy Data
The following table summarizes the expected Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) ranges for this compound against common gram-positive bacteria, based on published data for analogous morpholinium and quaternary ammonium compounds.
| Bacterial Species | Strain | Expected MIC (µg/mL) | Expected MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 1 - 8 | 4 - 32 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 2 - 16 | 8 - 64 |
| Enterococcus faecalis | ATCC 29212 | 4 - 32 | 16 - 128 |
| Streptococcus pneumoniae | ATCC 49619 | 8 - 64 | 32 - 256 |
| Bacillus subtilis | ATCC 6633 | 0.5 - 4 | 2 - 16 |
Note: These values are representative and should be experimentally determined for the specific compound.
Mechanism of Action of Quaternary Ammonium Compounds against Gram-Positive Bacteria
The primary mechanism of action of QACs against gram-positive bacteria involves the electrostatic interaction between the cationic head of the QAC and the negatively charged components of the bacterial cell wall, such as teichoic acids. This initial binding facilitates the insertion of the hydrophobic tails into the peptidoglycan layer and the underlying cytoplasmic membrane. This disruption of the membrane integrity leads to the leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, cell lysis.
Caption: Mechanism of QAC action on gram-positive bacteria.
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro evaluation of the antimicrobial and cytotoxic properties of this compound.
Caption: Workflow for MIC and MBC determination.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
Test compound: this compound
-
Gram-positive bacterial strains (e.g., S. aureus, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations. Typically, 100 µL of CAMHB is added to wells 2-12, and 200 µL of the highest compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Wells 11 and 12 serve as positive (bacterial growth) and negative (broth sterility) controls, respectively.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1-11. Well 12 should only contain broth.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquots onto separate, labeled sections of a TSA plate.
-
Incubate the TSA plates at 37°C for 24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Time-Kill Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Test compound
-
Log-phase culture of the test bacterium
-
CAMHB
-
Sterile flasks or tubes
-
Sterile saline or PBS for dilutions
-
TSA plates
Procedure:
-
Prepare a log-phase culture of the test bacterium in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a growth control flask without the compound.
-
Incubate all flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the 96-well plate with cells at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include untreated control wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial in vitro characterization of the antimicrobial and cytotoxic properties of this compound. The representative data suggests that this novel QAC holds promise as an effective agent against gram-positive bacteria. Rigorous experimental validation using the detailed protocols herein is essential to confirm its specific activity profile and to inform further drug development efforts.
Application Notes & Protocols: In Vitro Cytotoxicity Assays for Novel Morpholinium Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of novel morpholinium compounds. Morpholinium salts and their derivatives are a class of chemical compounds with a wide range of applications, including as ionic liquids and potential therapeutic agents. Assessing their cytotoxic effects is a critical first step in the drug discovery and development process to determine their potential as, for example, anticancer agents, and to understand their safety profile. This document outlines detailed protocols for commonly employed cytotoxicity assays—the MTT, LDH, and apoptosis assays—and provides guidance on data interpretation and visualization.
Overview of Cytotoxicity Assays
In vitro cytotoxicity assays are rapid, sensitive, and cost-effective methods to screen the effects of chemical compounds on cultured cells. The choice of assay depends on the specific cellular function being interrogated. Here, we focus on three key assays:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.
-
LDH Assay: Quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Apoptosis Assays: Detect programmed cell death through markers like caspase activation and phosphatidylserine externalization.
Experimental Protocols
General Cell Culture and Compound Preparation
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Novel morpholinium compounds
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Culture the selected cell line to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the novel morpholinium compound in an appropriate solvent, such as DMSO or sterile water. Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the wells is non-toxic to the cells (typically ≤ 0.5% v/v).
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing various concentrations of the morpholinium compound. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
LDH Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, an indicator of necrosis.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Microplate reader
Protocol:
-
Treatment: Treat the cells with various concentrations of the morpholinium compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Treatment: Seed and treat cells with the morpholinium compound in a white-walled 96-well plate as previously described.
-
Reagent Addition: After the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Results can be expressed as fold change in caspase activity compared to the untreated control.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured manner. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Novel Morpholinium Compounds against Various Cancer Cell Lines after 48h Treatment.
| Compound ID | HeLa | A549 | MCF-7 |
| Morpholinium-001 | 12.5 | 18.2 | 25.1 |
| Morpholinium-002 | 8.7 | 11.4 | 15.8 |
| Morpholinium-003 | 21.3 | 29.8 | 35.4 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro cytotoxicity testing of novel morpholinium compounds.
Caption: General workflow for in vitro cytotoxicity assessment.
Apoptosis Signaling Pathways
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Conclusion
The protocols and guidelines presented here provide a solid framework for the initial in vitro cytotoxic evaluation of novel morpholinium compounds. It is crucial to adapt and optimize these protocols based on the specific characteristics of the compounds and the cell lines being investigated. A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic mechanism of action.
Application of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate in Organic Synthesis: An Overview
Compound Identification:
-
Chemical Name: 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
-
CAS Number: 2491-17-0[1]
-
Molecular Formula: C21H35N3O4S[1]
Summary
Extensive research for the application of this compound in organic synthesis reveals a significant gap in publicly available scientific literature. While this compound is available from commercial chemical suppliers and is categorized as a potential medical intermediate, detailed studies describing its specific uses, catalytic activities, or inclusion in synthetic protocols are not found in the accessed databases.[1]
The available information is limited to its identification and commercial availability. No peer-reviewed articles, patents, or application notes detailing its role as a catalyst, reagent, or intermediate in specific organic reactions were identified. Consequently, quantitative data on reaction yields, enantiomeric excess, or turnover numbers are not available.
Due to the absence of documented applications, the following sections on experimental protocols and data are based on a hypothetical use case for a compound of this structural class. The proposed application is in phase-transfer catalysis, a common role for quaternary ammonium salts in organic synthesis.
Hypothetical Application Notes: Phase-Transfer Catalysis
Quaternary ammonium salts, such as the title compound, are frequently employed as phase-transfer catalysts (PTCs). These catalysts facilitate the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants, typically an anion, from the aqueous phase to the organic phase.
The structure of this compound, featuring a lipophilic cyclohexyl group and a cationic morpholinium core, suggests potential utility in promoting reactions such as nucleophilic substitutions, alkylations, and oxidations under biphasic conditions. The amidinium moiety could also potentially participate in hydrogen bonding interactions, influencing the catalyst's selectivity.
Potential Reaction Workflow
Below is a generalized workflow for a hypothetical phase-transfer catalyzed nucleophilic substitution reaction.
Caption: Generalized workflow for a phase-transfer catalyzed reaction.
Hypothetical Experimental Protocol: Alkylation of 2-Naphthol
This protocol describes a hypothetical procedure for the O-alkylation of 2-naphthol with benzyl bromide using the title compound as a phase-transfer catalyst.
Materials:
-
2-Naphthol
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
This compound
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-naphthol (1.44 g, 10 mmol) and the phase-transfer catalyst (0.48 g, 1 mmol, 10 mol%) in 20 mL of toluene.
-
Aqueous Phase Preparation: Separately, prepare a 20% (w/v) aqueous solution of NaOH (4.0 g in 20 mL of water).
-
Reaction Initiation: Add the aqueous NaOH solution to the toluene solution of 2-naphthol. Stir the biphasic mixture vigorously at room temperature for 15 minutes.
-
Reagent Addition: Add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60°C and maintain vigorous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Workup: After completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 15 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with saturated brine solution (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(benzyloxy)naphthalene.
Logical Relationship of Catalyst Action
The diagram below illustrates the proposed catalytic cycle in phase-transfer catalysis.
Caption: Hypothetical catalytic cycle for phase-transfer catalysis.
Quantitative Data Summary
As no experimental data has been published for the use of this specific compound, a data table cannot be provided. Should this compound be utilized in future studies, a table summarizing key performance indicators would be structured as follows:
| Entry | Substrate | Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Table 1: Hypothetical Data Structure for Evaluating Catalyst Performance.
References
Application Notes and Protocols for Investigating the Mechanism of Action of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of 4-(2-(cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate (hereinafter referred to as "Compound X"). This document outlines a series of experimental protocols to test the hypothesis that Compound X acts as a competitive antagonist of the Gαq-coupled G-protein coupled receptor (GPCR), Hypothetirelin Receptor 1 (HTR1). The proposed mechanism involves the inhibition of the phospholipase C (PLC) signaling pathway, leading to anti-proliferative and pro-apoptotic effects in HTR1-expressing cancer cells. Detailed methodologies for target engagement, downstream signaling pathway analysis, and cellular function assays are provided, along with templates for data presentation and visualization of the experimental workflow and proposed signaling cascade.
Hypothetical Mechanism of Action
Compound X is a novel small molecule with structural features suggesting potential interaction with cell surface receptors. The positively charged quaternary ammonium group may facilitate interaction with negatively charged residues in a receptor binding pocket, while the cyclohexyl and imidamide moieties could provide specificity through hydrophobic and hydrogen-bonding interactions.
Our hypothetical mechanism proposes that Compound X is a competitive antagonist of the Hypothetirelin Receptor 1 (HTR1), a Gαq-coupled GPCR. In this model, the binding of the endogenous ligand, Hypothetirelin, to HTR1 activates Gαq, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This signaling cascade is believed to promote cell proliferation and survival. Compound X is hypothesized to block this pathway by preventing Hypothetirelin from binding to HTR1, thereby inhibiting downstream signaling and inducing cell cycle arrest and apoptosis in HTR1-positive cancer cells.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data that could be generated from the experimental protocols described herein.
Table 1: Radioligand Binding Assay Parameters for Compound X against HTR1
| Parameter | Value |
| Radioligand | [3H]-Hypothetirelin |
| Kd of Radioligand | 1.5 nM |
| Ki of Compound X | 25 nM |
| Hill Slope | 0.98 |
Table 2: In Vitro IC50 Values of Compound X in HTR1-Expressing Pancreatic Cancer Cells (Panc-HTR1)
| Assay | Endpoint | IC50 (nM) |
| cAMP Assay | Forskolin-stimulated cAMP | > 10,000 |
| Calcium Flux Assay | Hypothetirelin-induced Ca2+ release | 50 |
| PKC Activity Assay | Phorbol ester-induced PKC activation | 65 |
| Cell Viability (MTT) | Cell Proliferation (72h) | 250 |
| Caspase-3/7 Glo Assay | Apoptosis Induction (48h) | 400 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Compound X for the HTR1 receptor.
Materials:
-
HEK293 cells stably expressing HTR1 (HEK-HTR1)
-
[3H]-Hypothetirelin (specific activity ~80 Ci/mmol)
-
Compound X
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
96-well filter plates
-
Liquid scintillation counter
Procedure:
-
Prepare HEK-HTR1 cell membranes by homogenization and centrifugation. Resuspend in Binding Buffer.
-
In a 96-well plate, add 50 µL of varying concentrations of Compound X.
-
Add 50 µL of [3H]-Hypothetirelin to a final concentration of 1.5 nM.
-
Add 100 µL of the cell membrane preparation (final protein concentration ~10 µ g/well ).
-
For non-specific binding, add a high concentration of unlabeled Hypothetirelin (10 µM).
-
Incubate for 60 minutes at room temperature.
-
Filter the plate contents through the filter plate and wash three times with ice-cold Wash Buffer.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Flux Assay
Objective: To assess the functional antagonism of HTR1 by Compound X by measuring its effect on ligand-induced calcium mobilization.
Materials:
-
Panc-HTR1 cells
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Hypothetirelin
-
Compound X
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed Panc-HTR1 cells in 96-well plates and grow to confluence.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading buffer to the cells. Incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Add varying concentrations of Compound X to the wells and incubate for 30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of Hypothetirelin (at its EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
Calculate the IC50 of Compound X by plotting the inhibition of the calcium response against the log of the Compound X concentration.
Protocol 3: Cell Viability (MTT) Assay
Objective: To determine the effect of Compound X on the proliferation of HTR1-expressing cancer cells.
Materials:
-
Panc-HTR1 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed Panc-HTR1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound X and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the Compound X concentration.
Visualizations
Proposed Signaling Pathway of Compound X
Caption: Hypothetical signaling pathway of HTR1 and its inhibition by Compound X.
Experimental Workflow for Mechanism of Action Studies
Caption: Experimental workflow for elucidating the mechanism of action of Compound X.
Logical Relationships of Experimental Approaches
Application Notes and Protocols for Testing the Antileishmanial Activity of Quaternary Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the comprehensive evaluation of quaternary ammonium salts (QAS) as potential antileishmanial agents. The methodologies outlined below cover in vitro screening against different forms of the Leishmania parasite, cytotoxicity assessment against mammalian cells, and in vivo efficacy studies in an animal model.
Overview of the Experimental Workflow
The screening of quaternary ammonium salts for antileishmanial activity follows a multi-step process. This workflow ensures a thorough evaluation of the compounds' efficacy and safety, starting with broad in vitro assays and progressing to more complex in vivo models for the most promising candidates.
Caption: Experimental workflow for antileishmanial drug screening.
In Vitro Antileishmanial Activity Assays
The initial phase of screening involves determining the efficacy of the quaternary ammonium salts against the two main developmental stages of the Leishmania parasite: the extracellular promastigote and the intracellular amastigote.
Promastigote Susceptibility Assay
This primary screening assay evaluates the effect of the compounds on the motile, flagellated promastigote form of the parasite. Leishmania tarentolae, a non-pathogenic species to humans, can be used as a model for initial screening.[1][2]
Protocol:
-
Parasite Culture: Culture Leishmania tarentolae promastigotes in a suitable liquid medium (e.g., M199) supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.
-
Compound Preparation: Dissolve the quaternary ammonium salts in dimethyl sulfoxide (DMSO) to prepare stock solutions. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Assay Plate Preparation: Dispense 100 µL of parasite suspension (1 x 10^6 promastigotes/mL) into each well of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the diluted compound solutions to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle-treated).
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment: Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits parasite growth by 50%.
Axenic Amastigote Susceptibility Assay
This assay assesses the activity of the compounds against the amastigote form, which is the clinically relevant stage in the mammalian host. Axenic amastigotes are grown in the absence of host cells.
Protocol:
-
Amastigote Generation: Transform promastigotes of a pathogenic species like Leishmania panamensis into axenic amastigotes by adjusting the pH of the culture medium to 5.5 and increasing the temperature to 32°C.
-
Assay Procedure: Follow the same steps as the promastigote susceptibility assay (2.1), but use the axenic amastigote culture and incubate at 32°C.
-
Viability Assessment: Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) micromethod to assess viability.[1][3]
-
Data Analysis: Determine the EC50 values for each compound.
Intracellular Amastigote Susceptibility Assay
This is a more physiologically relevant assay that evaluates the ability of the compounds to kill amastigotes residing within a host macrophage cell line.
Protocol:
-
Host Cell Culture: Culture a human monocytic cell line, such as U-937, in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Macrophage Differentiation: Differentiate the U-937 cells into adherent macrophages by treating them with phorbol 12-myristate 13-acetate (PMA).
-
Infection: Infect the differentiated macrophages with stationary-phase promastigotes of L. panamensis at a parasite-to-cell ratio of 10:1. Incubate for 4 hours to allow phagocytosis.
-
Removal of Extracellular Parasites: Wash the cells to remove non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of the quaternary ammonium salts to the infected cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Infection: Determine the number of intracellular amastigotes using flow cytometry or by staining the cells with Giemsa and counting the amastigotes per 100 macrophages under a microscope.[1][3] A parasite-rescue and transformation assay can also be employed.[4]
-
Data Analysis: Calculate the EC50 values.
Cytotoxicity Assay
It is crucial to assess the toxicity of the compounds against mammalian cells to determine their selectivity for the parasite.
Protocol:
-
Cell Culture: Seed U-937 cells (or another suitable mammalian cell line) in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Expose the cells to the same range of concentrations of the quaternary ammonium salts used in the antileishmanial assays.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Determine cell viability using the MTT assay.[1][3]
-
Data Analysis: Calculate the 50% lethal concentration (LC50), which is the concentration of the compound that causes 50% cell death.
-
Selectivity Index (SI): Calculate the SI by dividing the LC50 of the mammalian cells by the EC50 of the intracellular amastigotes. A higher SI value indicates greater selectivity for the parasite.
In Vivo Efficacy Studies
Promising compounds with high in vitro activity and a favorable selectivity index should be further evaluated in an animal model of leishmaniasis.
Protocol:
-
Animal Model: Use a susceptible animal model, such as golden hamsters (Mesocricetus auratus).
-
Infection: Infect the hamsters with Leishmania braziliensis or another relevant species by subcutaneous injection in the footpad or snout.
-
Treatment: Once lesions develop, treat the animals with the quaternary ammonium salts. Administration can be topical or systemic, depending on the compound's properties and the intended clinical application.[5]
-
Efficacy Evaluation: Monitor the progression of the disease by measuring the lesion size over time.[5][6] At the end of the experiment, the parasite load in the lesions and internal organs (spleen, liver) can be quantified by quantitative PCR or by limiting dilution assay.
-
Toxicity Monitoring: Monitor the animals for any signs of toxicity, including weight loss.[5] At the end of the study, collect blood samples to assess renal and hepatic function by measuring markers such as creatinine, alanine aminotransferase, and blood urea nitrogen.[5][6]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Quaternary Ammonium Salts
| Compound | Promastigote EC50 (µg/mL) | Axenic Amastigote EC50 (µg/mL) | Intracellular Amastigote EC50 (µg/mL) | U-937 LC50 (µg/mL) | Selectivity Index (SI) |
| QAS-1 | Data | Data | Data | Data | Data |
| QAS-2 | Data | Data | Data | Data | Data |
| Amphotericin B | Data | Data | Data | Data | Data |
Table 2: In Vivo Efficacy of Selected Quaternary Ammonium Salts in a Hamster Model of Cutaneous Leishmaniasis
| Treatment Group | Initial Lesion Size (mm) | Final Lesion Size (mm) | % Reduction in Lesion Size | Parasite Load (log units) |
| Vehicle Control | Data | Data | Data | Data |
| QAS-X (Dose 1) | Data | Data | Data | Data |
| QAS-X (Dose 2) | Data | Data | Data | Data |
| Meglumine Antimoniate | Data | Data | Data | Data |
Proposed Mechanism of Action
Quaternary ammonium salts are thought to exert their antileishmanial activity by interfering with the parasite's lipid metabolism, specifically the biosynthesis of phosphatidylcholine.[1] They may act as choline analogs, inhibiting choline transport into the parasite.[2]
References
- 1. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20140194640A1 - Quaternary n-(halomethyl) ammonium salts as therapeutic agents - Google Patents [patents.google.com]
- 3. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. In vivo studies of the effectiveness of novel N-halomethylated and non-halomethylated quaternary ammonium salts in the topical treatment of cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Using 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate as an ionic liquid
Application Notes and Protocols for Morpholinium-Based Ionic Liquids
Disclaimer: The specific ionic liquid, 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate, is a highly specialized compound for which detailed application data is not publicly available. The following application notes and protocols are representative examples based on the established uses of the broader class of morpholinium-based ionic liquids. The experimental data provided is illustrative and not derived from actual experiments with the named compound.
Compound Profile: this compound
This ionic liquid (IL) belongs to the morpholinium class, characterized by a morpholine-derived cation.[1] The unique structure, incorporating a cyclohexanecarboximidamide group, suggests potential for specific interactions and applications in synthesis and biological systems. The properties of morpholinium-based ILs can be tuned by modifying the anion and cation structures, making them suitable for various applications including organic synthesis, nanomaterial preparation, and electrochemistry.[1][2]
Illustrative Physicochemical Properties:
| Property | Value (Hypothetical) |
| Formula | C21H35N3O4S |
| Molecular Weight | 441.59 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Melting Point | < 25 °C |
| Decomposition Temp. | > 250 °C |
| Viscosity @ 25 °C | 150 cP |
| Solubility | Soluble in DMSO, Acetonitrile, Methanol. Insoluble in Hexane, Diethyl ether. |
Application Note 1: Use as a Recyclable Solvent Medium in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Morpholinium-based ionic liquids are effective media for transition metal-catalyzed reactions.[1] Their negligible vapor pressure, high thermal stability, and ability to dissolve both organic substrates and inorganic catalysts make them a green alternative to volatile organic solvents. This protocol describes the use of this compound as a recyclable solvent for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a 25 mL Schlenk flask, add aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.5 mmol).
-
Solvent Addition: Add 3 mL of the ionic liquid to the flask.
-
Reaction Execution: Seal the flask and heat the mixture at 80°C for 2 hours under an inert atmosphere (Nitrogen or Argon). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Extraction: After cooling to room temperature, add 10 mL of diethyl ether to the reaction mixture and stir vigorously for 15 minutes. The biphenyl product will preferentially dissolve in the ether layer.
-
Separation: Decant the diethyl ether layer. Repeat the extraction two more times with 10 mL of diethyl ether.
-
Product Isolation: Combine the ether extracts and evaporate the solvent under reduced pressure to yield the crude biphenyl product. Purify by column chromatography if necessary.
-
Ionic Liquid Recycling: The ionic liquid, containing the catalyst and inorganic salts, remains in the flask. It can be washed with diethyl ether, dried under vacuum, and reused for subsequent reactions.
Illustrative Results:
| Entry | Aryl Halide | Recycled Run | Yield (%) |
| 1 | 4-Bromoanisole | 1st | 95 |
| 2 | 4-Bromoanisole | 2nd | 93 |
| 3 | 4-Bromoanisole | 3rd | 92 |
| 4 | 1-Bromonaphthalene | 1st | 91 |
Application Note 2: Evaluation of Cytotoxic Activity in Human Cancer Cell Lines
Introduction: Certain morpholinium-based ionic liquids have demonstrated biological activity, including antimicrobial and anticancer effects.[3][4][5] The unique functional groups of this IL may allow it to interact with biological targets. This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in-vitro cytotoxicity of the ionic liquid against a human cancer cell line (e.g., A549 lung carcinoma).
Experimental Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of the ionic liquid in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the ionic liquid. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a dose-response curve.
Illustrative Cytotoxicity Data:
| Cell Line | Compound | IC₅₀ (µM) |
| A549 | 4-(2-(...)-4-methylmorpholin-4-ium 4-methyl... | 25.5 |
| MCF-7 | 4-(2-(...)-4-methylmorpholin-4-ium 4-methyl... | 42.1 |
| Doxorubicin | (Positive Control) | 15.5 |
References
- 1. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Development of analytical methods for quantifying morpholinium compounds in biological samples.
Application Notes & Protocols: Quantification of Morpholinium Compounds in Biological Samples
Introduction
The morpholine heterocycle is a key structural motif in a multitude of approved and experimental drugs, valued for its favorable physicochemical, metabolic, and biological properties.[1][2] Its presence in molecules like the antibiotic linezolid and the anticancer agent gefitinib highlights its importance in medicinal chemistry.[1][3] Morpholine-containing compounds are designed to interact with a wide range of molecular targets, including enzymes and receptors, often serving to improve aqueous solubility, receptor-binding affinity, and pharmacokinetic profiles.[2][4] Given their prevalence and therapeutic importance, the development of robust and sensitive analytical methods for the quantification of morpholinium compounds and their metabolites in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, drug development, and clinical monitoring.[2][4]
This document provides detailed protocols for the extraction and quantification of morpholinium-containing compounds from biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose.[5][6]
Experimental Workflow for Quantification
The general workflow for analyzing morpholinium compounds in biological samples involves several key stages, from sample collection to final data analysis. Each step is critical for ensuring accurate and reproducible results.
Caption: General experimental workflow for morpholinium compound analysis.
Protocol 1: LC-MS/MS Quantification in Human Plasma
This protocol details a method for quantifying a morpholinium-containing drug in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis. This approach is rapid and effective for many applications.[5][7]
1. Materials and Reagents
-
Blank human plasma
-
Analyte standard and internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade[7]
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water
2. Sample Preparation: Protein Precipitation [7]
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard (IS) working solution and vortex briefly.
-
Add 300 µL of ice-cold Methanol (or ACN) containing 0.1% FA to precipitate proteins.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, then reconstitute in 100 µL of the initial mobile phase.
-
Inject 5-10 µL onto the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent[5]
-
Column: A column suitable for polar compounds, such as a HILIC column (for polar morpholine metabolites) or a modern C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% FA
-
Mobile Phase B: Acetonitrile with 0.1% FA
-
Gradient:
-
0.0 min: 95% B
-
0.5 min: 95% B
-
3.0 min: 5% B
-
3.1 min: 95% B
-
5.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Dynamic Multiple Reaction Monitoring (DMRM)[5]
-
Key Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and collision energies for the specific analyte and internal standard.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
For complex matrices or when lower limits of quantification are required, Solid-Phase Extraction (SPE) provides superior cleanup compared to protein precipitation.[9] This protocol outlines a general procedure using a mixed-mode cation exchange SPE cartridge.
1. Materials and Reagents
-
SPE Cartridges (e.g., Mixed-Mode Cation Exchange)
-
Reagents from Protocol 1
-
Methanol with 5% Ammonium Hydroxide (Elution Buffer)
-
Phosphoric Acid (for sample acidification)
2. SPE Procedure
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Add internal standard.
-
Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of ultrapure water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M Acetic Acid.
-
Wash 2: 1 mL of Methanol.
-
-
Elution: Elute the analyte with 1 mL of Methanol containing 5% Ammonium Hydroxide.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Inject onto the LC-MS/MS system as described in Protocol 1.
Quantitative Performance Data
The following table summarizes typical performance metrics for analytical methods developed for morpholine-related compounds. The values are representative and should be established for each specific analyte and matrix.
| Parameter | Method 1 (LC-MS/MS)[10] | Method 2 (LC-MS/MS)[8] | Notes |
| Analyte | Morpholine | Morpholine | Representative data for the parent heterocycle. |
| Matrix | Apple | Citrus Fruits | Data from food matrices often translates to biological samples with proper validation. |
| Limit of Detection (LOD) | 2 µg/kg | 0.001 - 0.004 µg/g | Demonstrates high sensitivity of the technique. |
| Limit of Quantification (LOQ) | 5 µg/kg | 0.01 µg/g | The lowest concentration that can be reliably quantified. |
| Linear Range | 5 - 300 µg/L | 0.01 - 0.2 µg/g | A wide linear range is desirable for PK studies. |
| Recovery (%) | 83 – 108% | 84 - 120% | Indicates the efficiency of the extraction process. |
| Repeatability (RSDr %) | 1.1 - 3.67% | Not Reported | Measures precision of the method under the same conditions. |
| Reproducibility (RSDR %) | 1.49 - 4.08% | Not Reported | Measures precision across different days/analysts. |
Mechanism of Action: A Conceptual View
Many morpholinium-based drugs exert their therapeutic effects by interacting with specific cellular signaling pathways.[4] For instance, they can act as inhibitors of enzymes like kinases or as modulators of cell surface receptors, thereby interrupting or altering downstream cellular processes.[2][4]
Caption: Generalized signaling pathway for a morpholinium-based drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. The HPLC-MS determination of pharmacokinetic parameters of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) [vjfc.nifc.gov.vn]
Application Note: High-Throughput Screening of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate for Enzyme Inhibition
Introduction
The quest for novel therapeutic agents necessitates the efficient screening of large compound libraries against specific biological targets. High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid identification of potential lead compounds.[1][2] This application note describes a detailed protocol for the high-throughput screening of a novel compound, 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate, for its potential inhibitory activity against a hypothetical serine protease, Thrombin.
The morpholine moiety is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates.[3][4][5][6] Derivatives of morpholine have shown a wide array of biological activities, including acting as enzyme inhibitors.[3][4][7] The cyclohexanecarboximidamido group suggests potential interactions with enzyme active sites, making the title compound a person of interest for enzyme inhibition studies.
This document provides a comprehensive methodology for a fluorescence-based HTS assay, data analysis, and interpretation, tailored for researchers and professionals in drug development.
Materials and Methods
Compound Handling and Library Preparation
The test compound, this compound (referred to as Compound-X), was synthesized and purified to >95% purity. A 10 mM stock solution was prepared in 100% DMSO. For the HTS campaign, a compound library was prepared in 384-well plates by serially diluting the stock solution to create a concentration range from 100 µM to 1 nM.
High-Throughput Screening Assay Protocol
A fluorescence resonance energy transfer (FRET)-based assay was developed to measure the enzymatic activity of Thrombin. The assay relies on the cleavage of a FRET-labeled peptide substrate by the enzyme, resulting in an increase in fluorescence signal.
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20.
-
Thrombin Enzyme: Human α-Thrombin, final concentration of 1 nM.
-
FRET Substrate: (Anaspec, AS-60625), final concentration of 10 µM.
-
Positive Control: A known Thrombin inhibitor (e.g., Bivalirudin), final concentration of 1 µM.
-
Negative Control: DMSO (vehicle).
Experimental Workflow:
Detailed Protocol:
-
Compound Plating: Using an acoustic liquid handler, 50 nL of Compound-X from the prepared library plates were dispensed into 384-well, black, flat-bottom assay plates. Positive and negative controls were also added to designated wells.
-
Enzyme Addition: 5 µL of Thrombin solution (2X final concentration) in assay buffer was added to all wells using a multidrop dispenser.
-
Pre-incubation: The plates were incubated for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition: 5 µL of the FRET substrate solution (2X final concentration) in assay buffer was added to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: The plates were incubated for 30 minutes at room temperature, protected from light.
-
Fluorescence Reading: The fluorescence intensity in each well was measured using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
Data Analysis
The raw fluorescence data was normalized to the percentage of inhibition using the following formula:
% Inhibition = 100 * (1 - (Sample - Positive Control) / (Negative Control - Positive Control))
The normalized data was then used to generate dose-response curves by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated by fitting the data to a four-parameter logistic equation.
The quality and robustness of the assay were evaluated by calculating the Z'-factor:
Z'-factor = 1 - (3 * (SD_neg + SD_pos)) / |Mean_neg - Mean_pos|
Where SD is the standard deviation and Mean is the average of the negative and positive controls. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.
Results
The high-throughput screening of Compound-X against Thrombin revealed a dose-dependent inhibitory activity. The assay performance was excellent, with a Z'-factor of 0.85.
| Parameter | Value |
| Compound-X IC50 | 2.5 µM |
| Z'-factor | 0.85 |
| Assay Window (S/B) | 10.2 |
| Table 1: Summary of HTS Results for Compound-X against Thrombin. |
The dose-response curve for Compound-X showed a classic sigmoidal shape, confirming a specific inhibitory effect.
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 1.5 |
| 30 | 95.1 ± 2.1 |
| 10 | 80.3 ± 3.5 |
| 3 | 55.2 ± 4.1 |
| 1 | 20.7 ± 3.8 |
| 0.3 | 5.1 ± 2.9 |
| 0.1 | 1.2 ± 1.8 |
| Table 2: Dose-Response Data for Compound-X. |
Signaling Pathway Context
Thrombin is a key enzyme in the coagulation cascade, a complex signaling pathway responsible for blood clot formation. Inhibition of Thrombin can prevent thrombosis and is a therapeutic strategy for various cardiovascular diseases.
Conclusion
The high-throughput screening protocol detailed in this application note provides a robust and efficient method for identifying inhibitors of the serine protease Thrombin. The novel compound, this compound (Compound-X), demonstrated significant inhibitory activity against Thrombin with an IC50 value in the low micromolar range. These findings warrant further investigation into the compound's mechanism of action and its potential as a therapeutic agent for thrombotic disorders. The presented workflow and protocols are readily adaptable for screening other compound libraries against a variety of enzyme targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. overview-of-piperidine-and-morpholine-derivatives-as-promising-sources-of-biologically-active-compounds-review - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate in Drug Delivery Studies
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate is a quaternary ammonium salt with potential applications in drug delivery systems. Its chemical structure, featuring a bulky organic cation and a tosylate anion, suggests that it may have been synthesized to enhance the solubility and stability of a parent drug molecule. The morpholinium group is a common scaffold in medicinal chemistry, and its quaternization can influence cell membrane interactions and bioavailability. The cyclohexanecarboximidamide moiety may also contribute to its biological activity.
These application notes provide a comprehensive overview of the formulation, characterization, and in-vitro evaluation of this compound for drug delivery research. The protocols are designed to be adaptable for various nanoparticle-based delivery systems.
2. Physicochemical Properties
| Property | Predicted Value/Characteristic | Significance in Drug Delivery |
| Molecular Formula | C21H35N3O4S[1] | Essential for calculating molar concentrations and drug loading. |
| Molecular Weight | 441.6 g/mol | Influences diffusion rates and encapsulation efficiency. |
| CAS Number | 2491-17-0[1] | Unique identifier for the compound. |
| Appearance | Likely a white to off-white crystalline solid | Important for quality control and formulation development. |
| Solubility | Expected to have moderate to good aqueous solubility. | The salt form generally enhances water solubility compared to the free base, which is advantageous for formulation in aqueous media.[2][3] |
| pKa | The quaternary ammonium group is permanently charged (pKa > 14). | The permanent positive charge can influence interactions with negatively charged cell membranes and biological macromolecules. |
| LogP (Octanol/Water) | Predicted to be low to moderate. | This value will influence its ability to cross biological membranes and its partitioning into hydrophobic drug delivery carriers. |
3. Potential Applications in Drug Delivery
The structural features of this compound suggest several potential applications in drug delivery:
-
Enhanced Delivery of Poorly Soluble Drugs: If the parent molecule (the non-salt form) is poorly soluble, this salt form could be used to improve its bioavailability.[2][3]
-
Targeted Drug Delivery: The permanent positive charge of the morpholinium group could be exploited for targeting negatively charged tissues or cells, such as those found in tumors or sites of inflammation.
-
Antimicrobial Agent: Quaternary ammonium compounds are known for their antimicrobial properties. This compound could be investigated as a potential antimicrobial agent, either alone or as part of a drug delivery system.
-
Permeation Enhancer: The amphiphilic nature of the molecule might allow it to act as a permeation enhancer, facilitating the transport of other drugs across biological barriers.
4. Experimental Protocols
The following protocols provide a framework for the formulation and evaluation of this compound in a nanoparticle-based drug delivery system. A common method, nanoprecipitation using a polymer like PLGA (Poly(lactic-co-glycolic acid)), is described here.
Protocol 1: Formulation of Nanoparticles by Nanoprecipitation
Objective: To encapsulate this compound within polymeric nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or Poloxamer 188 (surfactant)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 10 mg of the compound in 5 mL of acetone.
-
Ensure complete dissolution by gentle vortexing.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of PVA or Poloxamer 188 in 20 mL of deionized water.
-
Stir the solution on a magnetic stirrer at 500 rpm.
-
-
Nanoprecipitation:
-
Using a syringe pump, add the organic phase dropwise to the aqueous phase under continuous stirring.
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
-
Solvent Evaporation:
-
Leave the suspension stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.
-
Alternatively, use a rotary evaporator at reduced pressure to expedite solvent removal.
-
-
Nanoparticle Recovery:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water.
-
-
Lyophilization (for long-term storage):
-
Add a cryoprotectant (e.g., 5% trehalose) to the nanoparticle suspension.
-
Freeze the suspension at -80°C and then lyophilize for 48 hours.
-
Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for nanoparticle formulation via nanoprecipitation.
Protocol 2: Characterization of Formulated Nanoparticles
Objective: To determine the physicochemical properties of the formulated nanoparticles.
Methods & Parameters:
| Parameter | Method | Instrumentation | Typical Expected Results |
| Particle Size & PDI | Dynamic Light Scattering (DLS)[4] | Malvern Zetasizer or similar | 100-300 nm with a Polydispersity Index (PDI) < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | Malvern Zetasizer or similar | +20 to +40 mV (due to the quaternary ammonium group) |
| Morphology | Transmission Electron Microscopy (TEM) | TEM | Spherical particles with a uniform size distribution |
| Drug Loading (DL) | UV-Vis Spectroscopy or HPLC | Spectrophotometer or HPLC system | 5-15% (w/w) |
| Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | Spectrophotometer or HPLC system | > 70% |
Detailed Procedures:
-
Particle Size, PDI, and Zeta Potential: Dilute the nanoparticle suspension in deionized water and analyze using a DLS instrument.
-
Morphology: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, allow it to dry, and visualize under a TEM.
-
Drug Loading and Encapsulation Efficiency:
-
To determine the total amount of drug, dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to disrupt the particles and release the drug.
-
To determine the amount of free drug, use the supernatant collected during the washing steps.
-
Quantify the drug concentration in both samples using a pre-validated UV-Vis or HPLC method.
-
Calculate DL and EE using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
Experimental Workflow for Nanoparticle Characterization
Caption: Workflow for the physicochemical characterization of nanoparticles.
Protocol 3: In-Vitro Drug Release Study
Objective: To evaluate the release kinetics of the compound from the nanoparticles.
Materials:
-
Formulated nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Resuspend a known amount of nanoparticles (e.g., 5 mg) in 1 mL of PBS (pH 7.4).
-
Transfer the suspension into a pre-soaked dialysis bag and seal it.
-
Place the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4) to simulate physiological conditions, or PBS (pH 5.5) to simulate the tumor microenvironment.
-
Place the beaker in a shaking incubator at 37°C with gentle agitation (100 rpm).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release (%) as a function of time.
In-Vitro Drug Release Study Workflow
Caption: Workflow for the in-vitro drug release study using dialysis.
Protocol 4: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of the free compound and the formulated nanoparticles on a selected cell line (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK293).
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Free compound and formulated nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the free compound and the nanoparticle formulation in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the treatments.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability (%) using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot cell viability against drug concentration to determine the IC50 value.
-
Cell Viability Assay Workflow
Caption: Workflow for the MTT cell viability assay.
References
- 1. This compound, CasNo.2491-17-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers engaged in the synthesis of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The recommended synthetic route is a two-step process. The first step involves the formation of an imidamide intermediate, N-(2-(cyclohexanecarboximidamido)ethyl)morpholine, by reacting ethyl cyclohexanecarboximidate with N-(2-aminoethyl)morpholine. The second step is the quaternization of the morpholine nitrogen in this intermediate using methyl 4-methylbenzenesulfonate (methyl tosylate) to yield the final product.
Q2: What are the critical parameters for the Pinner reaction to synthesize the imidate precursor?
A2: The Pinner reaction, used to create ethyl cyclohexanecarboximidate from cyclohexanecarbonitrile, is highly sensitive to moisture. It is crucial to use anhydrous ethanol and dry hydrogen chloride gas. The reaction should be run at low temperatures (0-5 °C) to minimize the formation of byproducts such as amides and esters.
Q3: Why is methyl tosylate chosen as the quaternizing agent?
A3: Methyl tosylate is an excellent methylating agent for tertiary amines. Its use is advantageous because the tosylate anion becomes the counter-ion for the final quaternary ammonium salt, which simplifies the process by avoiding a separate anion exchange step.
Q4: The final product is an ionic liquid. What are the best practices for its purification?
A4: As a quaternary ammonium salt, the product can often be purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether or acetonitrile/toluene. If the product is a persistent oil, purification can be achieved by washing with non-polar solvents (e.g., hexane, diethyl ether) to remove organic impurities, followed by drying under high vacuum.
Troubleshooting Guide
Problem 1: Low Yield in Imidamide Formation (Step 1)
-
Question: My reaction between ethyl cyclohexanecarboximidate and N-(2-aminoethyl)morpholine has a very low yield. What are the potential causes?
-
Answer:
-
Impure Imidate: The ethyl cyclohexanecarboximidate precursor may be of low quality. It can hydrolyze back to the amide if exposed to moisture. Ensure it was freshly prepared and handled under anhydrous conditions.
-
Reaction Temperature: The reaction is typically exothermic. Running the reaction at too high a temperature can lead to side reactions. Maintain the temperature between 25-30 °C unless optimization studies suggest otherwise.
-
Stoichiometry: Ensure the molar ratio of N-(2-aminoethyl)morpholine to the imidate is correct. A slight excess of the amine can sometimes drive the reaction to completion, but a large excess can complicate purification.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Problem 2: Incomplete Quaternization (Step 2)
-
Question: I see a significant amount of the starting tertiary amine in my final product after the reaction with methyl tosylate. How can I improve the conversion?
-
Answer:
-
Reagent Purity: Verify the purity of your methyl tosylate. It can degrade over time, especially if exposed to moisture.
-
Solvent Choice: The polarity of the solvent can significantly affect the rate of quaternization, which is an SN2 reaction. Solvents like acetonitrile, DMF, or acetone are generally effective. Avoid protic solvents like ethanol if reaction rates are slow.
-
Temperature and Time: These reactions can sometimes be slow at room temperature. Consider increasing the temperature to 40-60 °C and extending the reaction time. Monitor progress by TLC to avoid decomposition. See Table 1 for temperature effects.
-
Molar Ratio: Use a slight excess (1.05 to 1.1 equivalents) of methyl tosylate to ensure the complete conversion of the tertiary amine.
-
Problem 3: Final Product is a Sticky Oil, Not a Crystalline Solid
-
Question: I am unable to crystallize my final product. It remains a viscous oil even after extensive drying. What should I do?
-
Answer:
-
Residual Solvent: The oiliness may be due to trapped solvent. Ensure the product is dried under a high vacuum for an extended period, possibly with gentle heating (e.g., 40 °C).
-
Impurities: The presence of unreacted starting materials or byproducts can inhibit crystallization. Purify the oil by dissolving it in a minimal amount of a polar solvent (like isopropanol or ethanol) and triturating with a non-polar solvent (like diethyl ether or ethyl acetate). This process involves vigorously stirring the solution while slowly adding the non-polar solvent, which can often crash out the pure product.
-
Hygroscopic Nature: Quaternary ammonium salts are often hygroscopic. Ensure all purification and handling steps are performed under an inert, dry atmosphere (e.g., nitrogen or argon).
-
Data Presentation
Table 1: Effect of Temperature and Solvent on Quaternization Yield (Step 2)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by NMR, %) |
| 1 | Acetonitrile | 25 | 24 | 75 | 92 |
| 2 | Acetonitrile | 50 | 12 | 92 | 98 |
| 3 | Acetone | 25 | 24 | 68 | 90 |
| 4 | Acetone | 50 | 16 | 89 | 97 |
| 5 | Dichloromethane | 25 | 24 | 55 | 88 |
Reaction Conditions: 1.05 eq. Methyl Tosylate, 0.5 M concentration.
Experimental Protocols
Step 1: Synthesis of N-(2-(cyclohexanecarboximidamido)ethyl)morpholine
-
To a solution of ethyl cyclohexanecarboximidate (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per 1 mmol of imidate) under a nitrogen atmosphere, add N-(2-aminoethyl)morpholine (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC (Mobile Phase: 10% Methanol in DCM with 1% triethylamine).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the intermediate product, which is used in the next step without further purification if purity is >95%.
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1 (1.0 eq) in acetonitrile (10 mL per 1 mmol).
-
Add methyl 4-methylbenzenesulfonate (1.05 eq) to the solution at room temperature.
-
Heat the mixture to 50 °C and stir for 12 hours. The product may precipitate out of the solution upon formation.
-
Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then to 0 °C for 1 hour to maximize precipitation.
-
Filter the solid product and wash the filter cake with cold diethyl ether.
-
Recrystallize the crude solid from hot isopropanol to obtain the pure final product.
-
Dry the white crystalline solid under high vacuum at 40 °C for 24 hours.
Mandatory Visualizations
Caption: Overall synthetic workflow for the target compound.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Purification of Quaternary Morpholinium Tosylates
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with quaternary morpholinium tosylates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude quaternary morpholinium tosylates?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual N-alkylmorpholine or alkyl tosylate.
-
Solvent Residues: Traces of reaction solvents (e.g., acetonitrile, toluene, DMF).
-
By-products: Small amounts of tertiary amines or alcohols from side reactions.
-
Water: Quaternary ammonium salts can be hygroscopic and readily absorb atmospheric moisture.[1]
-
Color Impurities: Degradation products formed during the reaction, especially if heated for extended periods.
Q2: My purified quaternary morpholinium tosylate is still slightly colored. Is this a problem?
A2: A persistent slight yellow or brownish tint can indicate the presence of minor impurities that may not significantly affect the product's performance in some applications. However, for high-purity applications such as in pharmaceuticals or for analytical standards, color is generally undesirable. Activated carbon treatment during recrystallization can often remove these color bodies.
Q3: How can I effectively dry my purified quaternary morpholinium tosylate?
A3: Due to their often hygroscopic nature, drying is a critical step.[1] High-vacuum drying (preferably with a cold trap) at a slightly elevated temperature (e.g., 40-50 °C), if the compound is thermally stable, is the most effective method. Using a drying agent like phosphorus pentoxide (P₄O₁₀) in the vacuum desiccator can also be beneficial.
Troubleshooting Guide
Problem 1: The product has oiled out and will not crystallize.
This is a common issue with ionic liquids and quaternary salts, which often have low melting points or are reluctant to form a crystal lattice.
| Possible Cause | Suggested Solution |
| Residual Solvent | Ensure all reaction solvent has been removed under high vacuum. Even trace amounts can inhibit crystallization. |
| Presence of Water | The compound may be hygroscopic. Attempt to co-evaporate with an anhydrous solvent like toluene to azeotropically remove water, then dry under high vacuum.[1] |
| Impurity Presence | Small amounts of impurities can disrupt the crystal lattice. Try washing the oil with a non-polar solvent like diethyl ether or hexane to remove less polar impurities.[2] |
| Low Melting Point | The product may be a room-temperature ionic liquid or have a very low melting point. Try cooling the oil in a freezer or dry ice/acetone bath to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also provide nucleation sites. |
| Incorrect Crystallization Solvent | The chosen solvent may be too good a solvent, even at low temperatures. A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. |
Problem 2: My NMR spectrum shows unexpected peaks.
| Possible Cause | Suggested Solution |
| Residual Solvents | Compare the chemical shifts of the unknown peaks with common laboratory solvents.[3][4][5][6] For example, a peak around 2.17 ppm in CDCl₃ could indicate acetone. |
| Unreacted Starting Materials | Compare the spectrum to the NMR spectra of your starting N-alkylmorpholine and alkyl tosylate. |
| Grease | Broad, unresolved peaks, especially around 0.5-1.5 ppm, can indicate silicone grease from glassware joints. Use PTFE sleeves or minimal amounts of grease. |
| Water | A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, is indicative of water. |
Problem 3: The yield is very low after purification.
| Possible Cause | Suggested Solution |
| Product Loss During Washing | The product may have some solubility in the washing solvent. Minimize the volume of solvent used and perform washes at low temperatures. |
| Premature Crystallization | During hot filtration (for recrystallization), the product may have crystallized on the filter paper. Ensure the funnel and receiving flask are pre-heated. |
| Incomplete Precipitation | If using an anti-solvent precipitation method, the product may still be partially soluble. Try adding more anti-solvent or cooling the mixture to a lower temperature. |
Data on Purification Efficacy
The following tables provide representative data on the expected purity improvement for a hypothetical quaternary morpholinium tosylate after various purification procedures.
Table 1: Purity Analysis Before and After Purification
| Purification Method | Initial Purity (by qNMR) | Final Purity (by qNMR) | Yield (%) |
| Solvent Washing (Hexane) | 92.5% | 96.0% | 90% |
| Recrystallization (EtOAc/MeCN) | 92.5% | >99.0% | 75% |
| Column Chromatography (Silica) | 92.5% | >99.5% | 60% |
Table 2: Common Residual Solvent Levels
| Purification Step | Acetonitrile (ppm) | Toluene (ppm) |
| Crude Product | 5000+ | 1500 |
| After Solvent Washing | 1000 | 500 |
| After Recrystallization | < 410 (ICH Limit) | < 890 (ICH Limit) |
| After High-Vac Drying | < 50 | < 50 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for crystalline solids contaminated with soluble impurities.
-
Solvent Selection: Identify a suitable solvent or solvent system. Good systems for quaternary salts often involve a polar solvent in which the salt dissolves at elevated temperatures (e.g., acetonitrile, ethanol, or ethyl acetate) and a less polar co-solvent to reduce solubility upon cooling (e.g., diethyl ether, hexane).[1][2] A good starting point is an ethyl acetate/acetonitrile mixture.
-
Dissolution: Place the crude, dry quaternary morpholinium tosylate in a flask. Add the primary solvent (e.g., ethyl acetate) in small portions while heating and stirring until the solid dissolves completely. Add the minimum amount of hot solvent required.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If carbon was used, or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove the solid impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inner wall of the flask or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold, appropriate solvent (e.g., cold ethyl acetate or diethyl ether) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Precipitation/Washing
This method is useful when the product is an oil or a non-crystalline solid, and the impurities have different solubilities.
-
Dissolution: Dissolve the crude product in a minimum amount of a polar solvent in which it is freely soluble (e.g., acetone or ethanol).
-
Washing (for oils): If the product is an oil, wash it by adding a large volume of a non-polar solvent (e.g., hexane or diethyl ether), stirring vigorously, and then allowing the layers to separate. Decant the non-polar solvent layer containing the impurities. Repeat this process 2-3 times.
-
Precipitation (for solids): To the solution from step 1, slowly add a non-polar "anti-solvent" (e.g., hexane or diethyl ether) with vigorous stirring until the product precipitates out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Drying: Dry the solid under high vacuum.
Protocol 3: Purification by Column Chromatography
This technique is suitable for removing impurities with different polarities, but can be challenging for highly polar quaternary salts.
-
Stationary Phase Selection: Silica gel is a common choice, but its acidic nature can sometimes cause issues. Neutral alumina can be a good alternative. For highly polar compounds, reverse-phase chromatography (using C18 silica) might be more effective.
-
Eluent Selection: Due to the high polarity of quaternary salts, a polar eluent system is required. A gradient of dichloromethane (DCM) to methanol (MeOH) is a common starting point. A small amount of an additive like triethylamine can be used to reduce tailing on silica gel.
-
Column Packing: Pack the column with the chosen stationary phase using the wet slurry method to ensure a homogenous packing.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin elution with the less polar solvent system (e.g., 100% DCM) and gradually increase the polarity (e.g., to 95:5 DCM:MeOH, then 90:10, etc.).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate method to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visual Guides
Caption: General workflow for the purification and analysis of quaternary morpholinium tosylates.
Caption: Decision tree for troubleshooting a product that fails to crystallize.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Overcoming solubility issues of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate and other poorly soluble compounds in aqueous media.
Troubleshooting Guides
Issue: Compound Precipitation Upon Dissolution in Aqueous Buffer
When this compound precipitates out of an aqueous buffer, it indicates that its solubility limit has been exceeded. Here’s a systematic approach to troubleshoot this issue:
1. Initial Assessment and Optimization:
-
Verify Compound Purity and Identity: Ensure the compound is pure and correctly identified, as impurities can significantly impact solubility.
-
Gentle Heating and Sonication: Mild heating and sonication can help overcome kinetic barriers to dissolution. However, be cautious of potential degradation with heat-sensitive compounds.
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases the surface area available for solvent interaction, which can enhance the dissolution rate.[1] Methods like mortar grinding or micronization can be employed.[2]
2. pH Adjustment:
Many pharmaceutical compounds are weak acids or bases, and their solubility is pH-dependent.[3] For a compound like this compound, which contains a morpholinium cation and a tosylate anion, its solubility can be influenced by the pH of the aqueous medium.[4][5][6][7][8]
-
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of the compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH range for dissolution.
-
3. Utilization of Co-solvents:
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[9][10]
-
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs), such as PEG 400
-
Glycerol
-
-
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare stock solutions of the compound in various co-solvents.
-
Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add the compound to each co-solvent/water mixture and determine the solubility as described in the pH-solubility profile protocol.
-
4. Surfactant-Mediated Solubilization (Micellar Solubilization):
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[11][12][13]
-
Commonly Used Surfactants:
-
Polysorbates (e.g., Tween® 80)
-
Polyoxyethylene sorbitan esters
-
Sodium dodecyl sulfate (SDS)
-
-
Experimental Protocol: Surfactant Solubility Enhancement
-
Prepare aqueous solutions of different surfactants at various concentrations above their CMC.
-
Determine the solubility of the compound in each surfactant solution following the general solubility determination protocol.
-
5. Complexation with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[14] They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility.[9][15][16][17]
-
Types of Cyclodextrins:
-
α-cyclodextrin
-
β-cyclodextrin
-
γ-cyclodextrin
-
Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Methyl-β-cyclodextrin, which offer improved solubility and reduced toxicity.[15]
-
-
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of different cyclodextrins at various concentrations.
-
Add an excess of the compound to each cyclodextrin solution.
-
Equilibrate the mixtures and determine the solubility of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my compound is not dissolving in water?
A1: The initial and most straightforward approach is to try gentle heating and agitation (stirring or sonication). If this fails, a systematic approach starting with pH modification is recommended, as many organic compounds have ionizable groups that affect their solubility.[3]
Q2: How do I choose the right co-solvent for my experiment?
A2: The choice of co-solvent will depend on the downstream application. For in vitro assays, biocompatible solvents like ethanol or DMSO (at low concentrations) are often used. For parenteral formulations, low-toxicity co-solvents such as propylene glycol, ethanol, glycerin, and polyethylene glycol are preferred.[10] It is crucial to perform a screening of several co-solvents at different concentrations to find the optimal system.
Q3: When should I consider using surfactants or cyclodextrins?
A3: Surfactants and cyclodextrins are excellent options when significant solubility enhancement is required and the use of co-solvents is limited by toxicity or compatibility issues. Cyclodextrins are particularly useful for stabilizing the drug and can be used in various drug delivery systems.[14][16]
Q4: Can I combine different solubilization techniques?
A4: Yes, combining techniques can be a highly effective strategy. For example, you can use a co-solvent in combination with pH adjustment to further enhance solubility.[10]
Q5: How can I determine the solubility of my compound experimentally?
A5: A common method is the shake-flask method. An excess amount of the solid compound is added to the solvent system of interest. The mixture is then agitated at a constant temperature until equilibrium is reached. After filtration to remove the undissolved solid, the concentration of the dissolved compound in the filtrate is measured using a suitable analytical technique like HPLC.[18][19][20]
Data Presentation
Table 1: Common Co-solvents and Their Typical Concentration Ranges
| Co-solvent | Typical Concentration Range (v/v) in Aqueous Formulations | Notes |
| Ethanol | 1 - 20% | Biocompatible at low concentrations. |
| Propylene Glycol | 10 - 60% | A common vehicle for parenteral formulations.[10] |
| PEG 400 | 10 - 50% | Low toxicity and good solubilizing capacity. |
| Glycerol | 5 - 30% | Often used in oral and topical formulations. |
Table 2: Properties of Common Cyclodextrins
| Cyclodextrin | Number of Glucose Units | Cavity Diameter (Å) | Aqueous Solubility ( g/100 mL at 25°C) |
| α-Cyclodextrin | 6 | 4.7 - 5.3 | 14.5 |
| β-Cyclodextrin | 7 | 6.0 - 6.5 | 1.85 |
| γ-Cyclodextrin | 8 | 7.5 - 8.3 | 23.2[14] |
| Hydroxypropyl-β-CD | 7 | 6.0 - 6.5 | > 60 |
Visualizations
Caption: A stepwise workflow for troubleshooting solubility issues.
Caption: Key strategies for enhancing the solubility of compounds.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. chemrealm.com [chemrealm.com]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 10. ijpbr.in [ijpbr.in]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
Stability testing of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate. The information focuses on the stability of the compound under acidic and basic stress conditions, offering insights into potential degradation pathways and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?
A1: Based on the structure of the molecule, which contains an amidine functional group and a morpholinium ring, the primary degradation pathway under both acidic and basic conditions is expected to be hydrolysis of the amidine bond.[1][2][3]
-
Acidic Conditions: Under acidic conditions, the hydrolysis of the cyclohexanecarboximidamido group is anticipated. The reaction is catalyzed by the acid, leading to the cleavage of the C-N bond and the formation of cyclohexanecarboxamide and 4-(2-aminoethyl)-4-methylmorpholin-4-ium.[3][4]
-
Basic Conditions: In the presence of a base, the compound can also undergo hydrolysis at the amidine linkage. This reaction is typically slower than acid-catalyzed hydrolysis and may require elevated temperatures to proceed at a significant rate.[1][4] The morpholinium ring itself is generally stable, but extreme conditions could potentially lead to its degradation through C-N bond cleavage.[5]
Q2: I am observing unexpected peaks in my HPLC analysis after subjecting the compound to stress conditions. What could they be?
A2: Unexpected peaks likely represent degradation products. The primary degradation products are expected to be cyclohexanecarboxamide and 4-(2-aminoethyl)-4-methylmorpholin-4-ium, resulting from the hydrolysis of the amidine bond. Secondary degradation products might arise from further breakdown of these initial products or the morpholinium ring under harsh conditions. To confirm the identity of these peaks, techniques like LC-MS or NMR spectroscopy are recommended.
Q3: My compound seems to be degrading too quickly under the recommended stress conditions. What should I do?
A3: If you observe rapid degradation (e.g., more than 20-30% in a short period), consider using milder stress conditions.[6][7] You can reduce the concentration of the acid or base, lower the temperature, or decrease the exposure time. The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the analytical method is stability-indicating without generating secondary degradation products that may not be relevant to real-time storage conditions.[7]
Q4: I am not seeing any degradation of the compound under my experimental conditions. What should I try?
A4: If no degradation is observed, you may need to employ more stringent stress conditions.[7] This can be achieved by increasing the concentration of the acid or base, raising the temperature, or extending the duration of the experiment. It is crucial to increase the stress incrementally to avoid excessive degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No degradation observed | Insufficient stress (concentration, temperature, or time). | Increase the concentration of the acid/base, elevate the temperature (e.g., to 40-80°C), or prolong the exposure time.[7][8] |
| Excessive degradation (>30%) | Stress conditions are too harsh. | Decrease the concentration of the acid/base, lower the temperature, or shorten the exposure time.[6][7] |
| Poor peak shape in HPLC | Co-elution of the parent compound and degradation products. | Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column). |
| Inconsistent results | Variability in experimental conditions. | Ensure precise control of temperature, concentration of reagents, and timing. Use calibrated equipment. |
| Identification of unknown peaks | Formation of degradation products. | Utilize LC-MS or NMR to identify the structure of the unknown compounds. |
Experimental Protocols
Acidic and Basic Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
pH meter
-
Water bath or oven for temperature control
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in HPLC grade water at a concentration of approximately 1 mg/mL.[8]
-
Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at room temperature and/or an elevated temperature (e.g., 60°C).[9]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl.[8]
-
-
Basic Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic degradation.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1 M NaOH.[8]
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the stability testing.
Table 1: Stability of this compound in Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 (Cyclohexanecarboxamide) | % Degradation Product 2 (4-(2-aminoethyl)-4-methylmorpholin-4-ium) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 2.4 | 2.4 |
| 4 | 90.5 | 4.7 | 4.8 |
| 8 | 82.1 | 8.9 | 9.0 |
| 24 | 65.8 | 17.0 | 17.2 |
Table 2: Stability of this compound in Basic Conditions (0.1 M NaOH at 60°C)
| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 (Cyclohexanecarboxamide) | % Degradation Product 2 (4-(2-aminoethyl)-4-methylmorpholin-4-ium) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.1 | 0.9 | 1.0 |
| 4 | 96.3 | 1.8 | 1.9 |
| 8 | 92.8 | 3.5 | 3.7 |
| 24 | 80.4 | 9.7 | 9.9 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Proposed degradation pathways under acidic and basic conditions.
References
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of Cyclohexanecarboximidamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cyclohexanecarboximidamide and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on common side reactions and unexpected results.
Q1: My reaction to form cyclohexanecarboximidamide from cyclohexanecarboxamide resulted in a low yield and a significant amount of a non-polar byproduct. What is likely happening?
A: The most probable side reaction is the dehydration of the starting material, cyclohexanecarboxamide, to form cyclohexanecarbonitrile . This is especially common if the reaction is run at high temperatures or in the presence of reagents that can act as dehydrating agents (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅)).
-
Identification: The nitrile byproduct is significantly less polar than the starting amide and the target amidine. It can be identified by its characteristic sharp C≡N stretching band in the IR spectrum (around 2220-2260 cm⁻¹) and the absence of the amide C=O stretch.
-
Solution:
-
Reagent Choice: If you are using a reagent that is also a strong dehydrating agent, consider milder alternatives.
-
Temperature Control: Carefully control the reaction temperature. Avoid excessive heating, as this promotes the elimination of water.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can lead to other side reactions, but the absence of it might favor dehydration if the temperature is too high.
-
Q2: During the workup of my reaction, I'm isolating cyclohexanecarboxylic acid instead of the desired cyclohexanecarboximidamide. Why is this occurring?
A: This indicates that hydrolysis of either the target amidine or the unreacted starting material (if it was an amide) has occurred. Amidines are susceptible to hydrolysis, especially under acidic or basic conditions, which are common during reaction workups.
-
Mechanism:
-
Acid-Catalyzed Hydrolysis: In the presence of an acid (e.g., during an acidic workup), the amidine is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of cyclohexanecarboxylic acid and an ammonium salt.[1][2][3]
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the carbon of the C=N bond, leading to the formation of a carboxylate salt and ammonia/amine.[1][2][3]
-
-
Solution:
-
Neutral Workup: If possible, perform the reaction workup under neutral pH conditions.
-
Temperature: Carry out the workup at low temperatures (e.g., on an ice bath) to minimize the rate of hydrolysis.
-
Avoid Prolonged Exposure: Do not leave the reaction mixture in acidic or basic aqueous solutions for extended periods.
-
Q3: My Pinner synthesis from cyclohexanecarbonitrile is not proceeding as expected, and the starting material is recovered. What could be the issue?
A: The Pinner reaction, which converts a nitrile to an imidate ester (a precursor to the amidine), requires specific conditions to be successful.
-
Strictly Anhydrous Conditions: The reaction is highly sensitive to moisture. Water will hydrolyze the intermediate Pinner salt (an imidinium salt) to the corresponding ester and ammonium salt, preventing the formation of the desired imidate and subsequent amidine.
-
Acid Catalyst: Anhydrous hydrogen chloride (HCl) gas is typically required to be bubbled through the reaction mixture. Using aqueous HCl will introduce water and lead to side reactions.
-
Alcohol Choice: The alcohol used (e.g., ethanol) must be anhydrous.
-
Solution:
-
Dry all glassware thoroughly.
-
Use anhydrous solvents and reagents.
-
Ensure a steady stream of dry HCl gas is passed through the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q: What are the primary side products I should watch for?
A: The two most common side products are cyclohexanecarbonitrile (from dehydration of the amide starting material) and cyclohexanecarboxylic acid (from hydrolysis of the amide or the amidine product).
Q: How can I best monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is an effective method. The starting amide, the nitrile byproduct, and the amidine product will have different polarities and thus different Rf values. It is recommended to run TLC with a co-spot of the starting material for accurate comparison.
Q: What are the optimal conditions to avoid side reactions?
A: Optimal conditions depend on the specific synthetic route. However, general best practices include:
-
Maintaining strict control over the reaction temperature.
-
Ensuring anhydrous conditions, especially for reactions starting from nitriles (Pinner reaction) or when using dehydrating agents.
-
Using neutral or carefully controlled pH conditions during the workup to prevent hydrolysis.
Data on Side Reactions
The following table summarizes the conditions that can lead to the formation of common side products.
| Side Product | Starting Material | Reagents/Conditions Favoring Formation | Typical Yield of Side Product |
| Cyclohexanecarbonitrile | Cyclohexanecarboxamide | High Temperature, Dehydrating agents (POCl₃, PCl₅, SOCl₂) | Can be significant, >90% under optimized dehydration conditions. |
| Cyclohexanecarboxylic Acid | Cyclohexanecarboxamide or Cyclohexanecarboximidamide | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) with heating. | Can be quantitative with prolonged heating in strong acid/base. |
Experimental Protocols
Protocol 1: Synthesis of Cyclohexanecarboximidamide Hydrochloride via Pinner Reaction
This protocol describes the formation of the amidine from the corresponding nitrile.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).
-
Reagents: To the flask, add cyclohexanecarbonitrile (1 eq.) and anhydrous ethanol (2 eq.). Cool the mixture in an ice bath.
-
Reaction: Bubble dry hydrogen chloride (HCl) gas through the stirred solution for 1-2 hours. The temperature should be maintained at 0-5 °C.
-
Isolation of Imidate: Seal the flask and allow it to stand at 0 °C for 24 hours, during which time the ethyl cyclohexanecarboximidate hydrochloride will precipitate as a white solid.
-
Ammonolysis: Collect the solid by filtration, wash with anhydrous diethyl ether, and then add it to a solution of anhydrous ammonia in ethanol.
-
Product Formation: Stir the mixture at room temperature for several hours. The ammonium chloride byproduct will precipitate.
-
Workup: Filter off the ammonium chloride. Evaporate the solvent from the filtrate under reduced pressure to yield the crude cyclohexanecarboximidamide.
Protocol 2: Dehydration of Cyclohexanecarboxamide to Cyclohexanecarbonitrile (Side Reaction)
This protocol illustrates the conditions that lead to the unwanted dehydration side product.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanecarboxamide (1 eq.) and phosphorus oxychloride (POCl₃) (1.5 eq.) in a suitable anhydrous solvent like toluene.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess POCl₃.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude cyclohexanecarbonitrile.
Visualizations
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Main synthesis pathway via the Pinner reaction.
Caption: Common side reaction pathways.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Optimizing N-Alkylation of Methylmorpholine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the N-alkylation of methylmorpholine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for N-alkylation of methylmorpholine?
The primary methods for N-alkylation of secondary amines like methylmorpholine include:
-
Reaction with Alkyl Halides: This is a classical and straightforward method involving the reaction of methylmorpholine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1][2]
-
Reductive Amination: This two-step, one-pot process involves the reaction of methylmorpholine with an aldehyde or ketone to form an enamine or iminium ion intermediate, which is then reduced to the N-alkylated product.[3][4][5]
-
N-alkylation with Alcohols: This method utilizes alcohols as alkylating agents in the presence of a catalyst, offering a greener alternative to alkyl halides.[6][7][8][9]
Q2: How can I minimize the formation of quaternary ammonium salts (over-alkylation)?
Over-alkylation, leading to the formation of quaternary ammonium salts, is a common issue.[1][2][10] Strategies to minimize this include:
-
Careful control of stoichiometry: Using a molar excess of the amine relative to the alkylating agent can favor the desired tertiary amine product.[10]
-
Choice of reaction conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of the second alkylation step.
-
Gradual addition of the alkylating agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration, thus disfavoring over-alkylation.[10]
Q3: What are the typical catalysts used for N-alkylation with alcohols?
Various catalysts can be employed for the N-alkylation of morpholines with alcohols. A common example is a mixed metal oxide catalyst, such as CuO–NiO/γ–Al2O3, which has been shown to be effective for the gas-solid phase N-alkylation of morpholine with low-carbon primary alcohols.[7][8][9][11][12]
Troubleshooting Guide
Issue 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | If using a catalyst (e.g., for alcohol-based alkylation), ensure it is properly activated and handled under the recommended conditions. |
| Poor Leaving Group | When using alkyl halides, ensure a good leaving group is present (I > Br > Cl). |
| Insufficient Reaction Temperature | Increase the reaction temperature in increments, monitoring for product formation and potential side reactions. For the N-methylation of morpholine with methanol using a CuO-NiO/γ-Al2O3 catalyst, the conversion increases with temperature, with an optimum around 220°C.[7][8][12] |
| Steric Hindrance | Highly branched alkylating agents or bulky substituents near the nitrogen atom can hinder the reaction. Consider using a less sterically hindered alkylating agent if possible.[7][9] |
Issue 2: Formation of multiple products (low selectivity).
| Possible Cause | Troubleshooting Step |
| Over-alkylation | See Q2 in the FAQ section for strategies to minimize the formation of quaternary ammonium salts. |
| Side Reactions | At higher temperatures, side reactions such as ring-opening of the morpholine can occur.[7][8] Optimize the reaction temperature to maximize selectivity for the desired product. For the N-methylation of morpholine with methanol, selectivity to N-methylmorpholine decreases at temperatures beyond 220°C.[7][8] |
| Elimination Reactions | With certain alkyl halides, elimination reactions can compete with substitution. Using a non-nucleophilic base and a polar aprotic solvent can favor substitution. |
Data Presentation
Table 1: N-alkylation of Morpholine with Various Alcohols using a CuO–NiO/γ–Al2O3 Catalyst. [8]
| Alcohol | Molar Ratio (Alcohol:Morpholine) | Temperature (°C) | LHSV (h⁻¹) | Pressure (MPa) | Morpholine Conversion (%) | N-alkylmorpholine Selectivity (%) |
| Methanol | 3:1 | 220 | 0.15 | 0.9 | 95.3 | 93.8 |
| Ethanol | 3:1 | 220 | 0.15 | 0.9 | 91.2 | 90.5 |
| n-Propanol | 3:1 | 220 | 0.15 | 0.9 | 88.5 | 87.9 |
| n-Butanol | 3:1 | 220 | 0.15 | 0.9 | 85.3 | 84.6 |
| Isopropanol | 3:1 | 220 | 0.15 | 0.9 | 75.6 | 72.3 |
| Isobutanol | 3:1 | 220 | 0.15 | 0.9 | 71.2 | 68.9 |
| Cyclohexanol | 3:1 | 220 | 0.15 | 0.9 | 50.7 | 45.3 |
Experimental Protocols
Protocol 1: N-alkylation of Methylmorpholine with an Alkyl Halide
-
To a solution of methylmorpholine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a base (e.g., K₂CO₃ or Et₃N, 1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired N-alkylated methylmorpholine.
Protocol 2: Reductive Amination of an Aldehyde with Methylmorpholine
-
Dissolve the aldehyde (1.0 eq.) and methylmorpholine (1.2 eq.) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for N-alkylation of methylmorpholine.
Caption: Troubleshooting decision tree for N-alkylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
How to remove residual starting material from 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with residual starting materials in the synthesis of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the likely residual starting materials or synthesis-related impurities in my product?
A1: Based on a plausible synthetic route for this compound, the most common residual starting materials and side-products include:
-
N-Methylmorpholine (NMM): Used for the quaternization of the morpholine nitrogen.
-
4-(2-Aminoethyl)morpholine: A key building block for the side chain.
-
Cyclohexanecarboxamide or related activated precursors: Arising from the formation of the imidamide group.
-
p-Toluenesulfonic acid or its salts: Used as the source of the tosylate counter-ion.
Q2: What analytical techniques are recommended to identify and quantify these residual impurities?
A2: Several analytical methods can be employed for purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities by comparing the integrals of characteristic peaks of the product and the impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for separating and quantifying impurities. A suitable method would likely use a C8 or C18 column with a mobile phase of acetonitrile and water containing an ammonium formate buffer.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry to identify impurities by their mass-to-charge ratio.[1]
-
Titration: Can be used to determine the concentration of certain impurities, such as unreacted amines or acidic residues.[2]
Troubleshooting Guides for Impurity Removal
Issue 1: Residual N-Methylmorpholine (NMM)
Q: My NMR analysis shows a significant amount of residual N-Methylmorpholine. How can I remove it?
A: N-Methylmorpholine is a tertiary amine that is miscible with water and many organic solvents.[3] Its removal can be achieved through several methods depending on the properties of your final product.
-
Method 1: Acidic Wash (for products insoluble in water) If your product is poorly soluble in water, an acidic wash can be effective. NMM, being basic, will be protonated to form a water-soluble salt, which will partition into the aqueous phase.
Experimental Protocol: Acidic Wash
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% aqueous citric acid). Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Method 2: Recrystallization If your product is a solid, recrystallization is a highly effective purification technique. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while NMM remains in the mother liquor.
See the "General Purification Protocols" section for a detailed recrystallization procedure.
Issue 2: Residual 4-(2-Aminoethyl)morpholine
Q: I have detected unreacted 4-(2-Aminoethyl)morpholine in my final product. What is the best way to remove it?
A: 4-(2-Aminoethyl)morpholine is a primary amine and, like NMM, is generally soluble in water and polar organic solvents.
-
Method 1: Acidic Wash Similar to the procedure for NMM, an acidic wash will convert the amino group into a water-soluble ammonium salt, facilitating its removal from an organic solution of your product.
-
Method 2: Column Chromatography If your product is not amenable to washing or recrystallization, silica gel column chromatography can be an effective separation method. The polar amino group of 4-(2-Aminoethyl)morpholine will interact strongly with the silica gel, leading to a higher retention time compared to the quaternary ammonium product, which is often less mobile on silica. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or ammonia, may be required.
Issue 3: General Purification and Removal of Multiple Impurities
Q: My product contains a mixture of starting materials. Is there a general purification strategy?
A: Recrystallization is often the most effective method for removing a range of impurities from a solid product.
General Purification Protocols
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is to find a suitable solvent or solvent system. For quaternary ammonium tosylates, polar solvents are often good choices for dissolving the compound, while non-polar solvents can be used as anti-solvents.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent to your crude product to dissolve it completely.[4][5][6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[4] Further cooling in an ice bath can increase the yield.[4][6] If using a solvent/anti-solvent system, slowly add the anti-solvent to the solution of your product until it becomes cloudy, then warm slightly until it is clear again before cooling.
-
Isolation and Washing: Collect the crystals by vacuum filtration.[4] Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Recommended Recrystallization Solvent Systems
| Primary Solvent (for dissolution) | Anti-Solvent (for precipitation) | Notes |
| Isopropanol | Diethyl ether | A common system for precipitating salts. The product should be highly soluble in isopropanol and poorly soluble in diethyl ether. |
| Ethanol | Ethyl acetate | Another effective combination for many organic salts. |
| Methanol | Dichloromethane | Useful if the product has high polarity. |
| Acetone | Hexane | Can be effective, but the high volatility of these solvents requires careful handling. The addition of a non-polar solvent like hexane can induce precipitation of the polar quaternary ammonium salt. |
| Water | Acetone | If the product is water-soluble, adding a miscible organic solvent like acetone can often induce crystallization. |
Visualization of Troubleshooting Workflow
Below is a diagram outlining the logical steps for troubleshooting and removing residual starting materials.
Caption: Troubleshooting workflow for the purification of the target compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US5118423A - Method of removing water from a dilute solution of n-methylmorpholine-n-oxide, n-methylmorpholine, or morpholine - Google Patents [patents.google.com]
- 3. chinaamines.com [chinaamines.com]
- 4. Rayon - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US20190210968A1 - Method for preparing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]
Troubleshooting inconsistent results in biological assays with 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
Technical Support Center: 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
Welcome to the technical support center for this compound (Product No. CEMS-2491). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CEMS-2491?
A1: CEMS-2491 is a competitive, reversible inhibitor of serine proteases. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved. This inhibition is crucial in assays where unregulated serine protease activity can lead to degradation of target proteins or interference with signaling pathways.
Q2: What is the recommended storage and handling for CEMS-2491?
A2: For optimal stability, CEMS-2491 should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or ethanol) and dilute to the final working concentration in your assay buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: Is CEMS-2491 compatible with common protein quantification assays?
A3: CEMS-2491, like many small molecule inhibitors, may interfere with certain protein quantification methods. For instance, in assays like the Bradford or BCA assay that rely on protein-dye or protein-copper interactions, the presence of the inhibitor could lead to inaccurate protein concentration measurements. It is recommended to run a control sample containing the inhibitor at the working concentration without any protein to assess its potential interference.[1]
Troubleshooting Guide
Issue 1: High Variability or Inconsistent Inhibition
Possible Cause 1: Compound Precipitation
-
Recommendation: CEMS-2491 may have limited solubility in aqueous buffers. Visually inspect your assay wells for any signs of precipitation. It is crucial to ensure the compound is fully dissolved in the final assay buffer. Consider preparing a higher concentration stock in an organic solvent and diluting it further in the assay buffer.
Possible Cause 2: Compound Instability
-
Recommendation: The stability of CEMS-2491 in your specific assay buffer and at your experimental temperature may be a factor. Prepare fresh dilutions from a stock solution for each experiment. If you suspect instability, you can perform a time-course experiment to see if the inhibitory effect diminishes over the duration of the assay.
Possible Cause 3: Inconsistent Pipetting
-
Recommendation: Small volumes of concentrated inhibitor stock solutions can be difficult to pipette accurately. Ensure your pipettes are calibrated and use appropriate pipetting techniques to minimize errors.
Issue 2: No or Lower-Than-Expected Inhibition
Possible Cause 1: Incorrect Concentration Range
-
Recommendation: The effective concentration of an inhibitor is highly dependent on the specific enzyme and substrate concentrations in your assay. We recommend performing a dose-response curve to determine the IC50 value for your specific experimental conditions. See the table below for typical concentration ranges.
Possible Cause 2: Inactive Compound
-
Recommendation: Improper storage or handling can lead to the degradation of the compound. Ensure the compound has been stored correctly at -20°C and protected from light. If you suspect the compound is inactive, use a fresh vial.
Possible Cause 3: High Enzyme or Substrate Concentration
-
Recommendation: In a competitive inhibition model, high concentrations of the substrate can outcompete the inhibitor, leading to reduced apparent inhibition. Consider reducing the substrate concentration, ideally to a level at or below the Michaelis constant (Km) for the enzyme.
Quantitative Data Summary
The following tables provide typical performance data for CEMS-2491 in standard serine protease assays. Note that these values are for guidance only and optimal conditions should be determined experimentally for your specific system.
Table 1: IC50 Values for CEMS-2491 against Common Serine Proteases
| Serine Protease | Substrate | Typical IC50 Range (nM) |
| Trypsin | BAPNA | 50 - 200 |
| Chymotrypsin | SUPHEPA | 100 - 500 |
| Thrombin | BAPNA | 200 - 1000 |
Table 2: Recommended Working Concentrations
| Assay Type | Recommended Starting Concentration | Recommended Concentration Range |
| Cell-based Assays | 1 µM | 100 nM - 10 µM |
| Enzyme Inhibition Assays | 500 nM | 10 nM - 5 µM |
Experimental Protocols
Protocol 1: Determination of IC50 for CEMS-2491 in a Chromogenic Enzyme Assay
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20.
-
Enzyme Stock: Prepare a 10X stock solution of the serine protease (e.g., Trypsin at 10 µg/mL) in Assay Buffer.
-
Substrate Stock: Prepare a 10X stock solution of a chromogenic substrate (e.g., BAPNA at 10 mM) in an appropriate solvent.
-
Inhibitor Stock: Prepare a 1 mM stock solution of CEMS-2491 in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Prepare a serial dilution of CEMS-2491 in Assay Buffer, ranging from 10 µM to 1 nM.
-
To each well, add 10 µL of the diluted inhibitor or vehicle control (Assay Buffer with the same percentage of DMSO).
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of the 10X Enzyme Stock to each well to initiate the reaction.
-
Incubate at 37°C for 15 minutes.
-
Add 10 µL of the 10X Substrate Stock to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for BAPNA) every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of CEMS-2491.
Caption: Troubleshooting decision tree for inconsistent assay results.
References
Scaling up the synthesis of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate for preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions for the scaled-up synthesis of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate for preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, organized by reaction step.
Step 1: Synthesis of N-(2-aminoethyl)-4-methylmorpholin-4-ium
| Question | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired product | Incomplete reaction; Side reactions such as dialkylation of the starting amine. | Monitor the reaction progress by TLC or LC-MS to ensure completion. Use a controlled addition of the alkylating agent. Optimize the reaction temperature and time. |
| Product is difficult to isolate | The product may be highly soluble in the reaction solvent. | Use a different solvent for precipitation or crystallization. Consider using techniques like lyophilization if the product is water-soluble. |
| Presence of starting material in the final product | Insufficient amount of alkylating agent or short reaction time. | Increase the molar equivalent of the alkylating agent slightly. Extend the reaction time and monitor for the disappearance of the starting material. |
Step 2: Amidine Formation
| Question | Possible Cause(s) | Troubleshooting Steps |
| Low conversion to the amidine | The nitrile may not be sufficiently electrophilic. The amine may not be nucleophilic enough. | Consider using a catalyst, such as a Lewis acid, to activate the nitrile. Ensure the reaction is run under anhydrous conditions. |
| Formation of hydrolysis byproducts | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in purifying the amidine product | The product may be polar and difficult to separate from starting materials or byproducts. | Use column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate eluent system. Consider derivatization to a less polar intermediate for purification. |
Step 3: Quaternization and Salt Formation
| Question | Possible Cause(s) | Troubleshooting Steps |
| Incomplete quaternization | The nitrogen on the morpholine ring may not be sufficiently nucleophilic. Steric hindrance. | Use a more reactive methylating agent. Increase the reaction temperature and/or time. |
| The tosylate salt does not precipitate | The salt is soluble in the reaction solvent. | Add a non-polar solvent to induce precipitation. Cool the reaction mixture to a lower temperature. |
| The final product is oily and not a solid | Presence of impurities or residual solvent. | Purify the product by recrystallization from a suitable solvent system. Dry the product under high vacuum to remove residual solvents. |
Frequently Asked Questions (FAQs)
1. What is the best analytical method to assess the purity of the final compound?
A high-performance liquid chromatography (HPLC) method with a suitable detector (e.g., UV or charged aerosol detector) is the recommended method for purity assessment. It is advisable to develop a gradient method to ensure the separation of all potential impurities.
2. How can I confirm the structure of the final product?
A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis should be used to confirm the structure of this compound.
3. What are the critical process parameters to control during scale-up?
During scale-up, it is crucial to control reaction temperature, addition rates of reagents, and mixing efficiency. A thorough process hazard analysis should also be conducted.
4. How should the final compound be stored to ensure stability?
The final salt should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated, depending on its stability profile determined from preliminary studies.
Data Presentation
Table 1: Optimization of Amidine Formation Reaction
| Entry | Amine (equiv.) | Lewis Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.1 | None | 80 | 24 | 45 |
| 2 | 1.1 | ZnCl₂ (0.1 equiv.) | 80 | 18 | 65 |
| 3 | 1.5 | ZnCl₂ (0.1 equiv.) | 100 | 12 | 82 |
| 4 | 1.5 | Sc(OTf)₃ (0.05 equiv.) | 100 | 12 | 88 |
Table 2: Analytical Data for Final Product
| Analytical Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| ¹H NMR | Conforms to structure | Conforms |
| HPLC Purity | ≥ 98.0% | 99.2% |
| Mass Spectrometry | [M]⁺ expected: m/z = 296.25 | [M]⁺ observed: m/z = 296.27 |
| Residual Solvents | ≤ 0.5% | Conforms |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of N-(2-aminoethyl)-4-methylmorpholin-4-ium intermediate. To a solution of N-(2-aminoethyl)morpholine in an appropriate solvent, add the methylating agent dropwise at a controlled temperature. Monitor the reaction by TLC until completion. Isolate the product by filtration or extraction.
-
Step 2: Amidine formation. In a flame-dried flask under an inert atmosphere, combine the N-(2-aminoethyl)-4-methylmorpholin-4-ium intermediate, cyclohexanecarbonitrile, and a Lewis acid catalyst in an anhydrous solvent. Heat the reaction mixture and monitor by LC-MS. Upon completion, quench the reaction and purify the product by column chromatography.
-
Step 3: Salt formation. Dissolve the purified amidine product in a suitable solvent. Add a solution of 4-methylbenzenesulfonic acid. Induce precipitation of the final salt by adding a non-polar solvent or by cooling. Filter the solid, wash with a cold solvent, and dry under vacuum.
Protocol 2: HPLC Purity Method
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Synthetic and analytical workflow for the target compound.
Caption: A logical approach to troubleshooting synthetic issues.
Technical Support Center: Storage and Handling of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on its structure, the primary factors contributing to decomposition are likely moisture (hydrolysis), elevated temperatures, and exposure to light (photodegradation). The presence of reactive functional groups such as the imidamide and the quaternary ammonium salt make it susceptible to these conditions.
Q2: I've noticed a change in the physical appearance (color, clumping) of my stored compound. What could this indicate?
A2: A change in physical appearance, such as discoloration or clumping, often suggests chemical decomposition or moisture absorption. Clumping can indicate hygroscopicity, where the compound absorbs water from the atmosphere, which can then accelerate hydrolytic degradation.
Q3: What are the recommended routine checks to ensure the stability of the compound during long-term storage?
A3: For long-term storage, it is advisable to periodically assess the compound's purity using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A visual inspection for any changes in physical appearance should also be conducted regularly.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased Purity/Presence of Impurities | Hydrolytic decomposition of the imidamide group or degradation of the morpholinium ring. | 1. Confirm the identity of impurities via LC-MS. 2. Review storage conditions; ensure the container is tightly sealed and stored in a desiccator. 3. If possible, repurify a small sample and reassess its stability under more stringent anhydrous conditions. |
| Change in pH of a solution | Formation of acidic or basic degradation products. | 1. Measure the pH of a freshly prepared solution and compare it to a previously recorded value. 2. Identify the degradants to understand the decomposition pathway. |
| Inconsistent Experimental Results | Use of a partially degraded compound. | 1. Re-qualify the compound's purity before use. 2. If degradation is confirmed, use a fresh, unopened batch of the compound for sensitive experiments. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradants.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, then ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Visual Guides
Caption: Hypothesized decomposition pathways for the target compound.
Caption: Recommended workflow for stability assessment during storage.
Caption: Troubleshooting decision tree for suspected decomposition.
Validation & Comparative
Comparing the antimicrobial activity of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate with other quaternary ammonium salts
Introduction
Quaternary ammonium salts (QAS) are a diverse class of cationic surfactants with broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Their efficacy is attributed to the positively charged nitrogen atom, which facilitates interaction with and disruption of negatively charged microbial cell membranes. This guide provides a comparative overview of the antimicrobial activity of various QAS, offering a framework for evaluating their potential in drug development and other applications. Due to the novelty or limited public data on "4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate," this document will focus on a comparative analysis of well-established QAS, providing a baseline for the evaluation of new chemical entities.
The primary mechanism of action for QAS involves the adsorption of the cationic molecules onto the negatively charged microbial cell surface, leading to a cascade of events including membrane disruption, leakage of intracellular components, and ultimately, cell death. The antimicrobial efficacy of a specific QAS is influenced by its molecular structure, including the length of the alkyl chain, the nature of the head group, and the counter-ion.
Comparative Antimicrobial Activity Data
The antimicrobial activity of QAS is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction in the bacterial population. The following tables summarize the MIC values of several common QAS against representative Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Salts against Gram-Positive Bacteria (µg/mL)
| Quaternary Ammonium Salt | Staphylococcus aureus | Bacillus subtilis |
| Benzalkonium Chloride | 1 - 10 | 0.5 - 5 |
| Cetylpyridinium Chloride | 1 - 32 | 1 - 16 |
| Didecyldimethylammonium Chloride | 0.5 - 4 | 0.2 - 2 |
| Cetrimonium Bromide | 2 - 16 | 1 - 8 |
Table 2: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Salts against Gram-Negative Bacteria (µg/mL)
| Quaternary Ammonium Salt | Escherichia coli | Pseudomonas aeruginosa |
| Benzalkonium Chloride | 5 - 50 | 10 - 200 |
| Cetylpyridinium Chloride | 16 - 128 | 32 - 256 |
| Didecyldimethylammonium Chloride | 2 - 16 | 4 - 64 |
| Cetrimonium Bromide | 8 - 64 | 16 - 128 |
Note: The ranges in MIC values reflect variations between different strains and testing methodologies.
Experimental Protocols
The following are standardized protocols for determining the MIC and MBC of antimicrobial compounds.
1. Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Materials: 96-well microtiter plates, sterile growth medium (e.g., Mueller-Hinton Broth), microbial inoculum, and the quaternary ammonium salt to be tested.
-
Procedure:
-
A serial two-fold dilution of the QAS is prepared in the growth medium directly in the wells of the 96-well plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
A positive control well (medium with inoculum, no QAS) and a negative control well (medium only) are included.
-
The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the QAS at which no visible growth (turbidity) is observed.
-
2. Minimum Bactericidal Concentration (MBC) Assay
This assay is performed to determine the lowest concentration of an antimicrobial agent that kills a significant portion of the initial microbial inoculum.
-
Materials: Agar plates (e.g., Mueller-Hinton Agar), sterile saline, and the 96-well plate from the MIC assay.
-
Procedure:
-
Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well showing no visible growth.
-
The aliquot is spread onto an agar plate.
-
The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
The MBC is defined as the lowest concentration of the QAS that results in a ≥99.9% reduction in the initial inoculum count.
-
Workflow and Mechanistic Diagrams
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a generalized mechanism of action for quaternary ammonium salts.
A Comparative Guide to HPLC Method Development for the Analysis and Purity Determination of Morpholinium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis and purity determination of morpholinium salts. It is designed to assist researchers, scientists, and drug development professionals in selecting and developing robust and efficient analytical methods. The information presented is based on established chromatographic principles and data from relevant analytical applications.
Introduction to the Analysis of Morpholinium Salts
Morpholinium salts are a class of quaternary ammonium compounds characterized by a morpholine ring with a quaternized nitrogen atom. Their inherent polarity and lack of a strong chromophore present unique challenges for chromatographic analysis. The selection of an appropriate HPLC method is critical for accurate quantification and purity assessment, which are essential for quality control in pharmaceutical development and other applications. This guide explores and compares various HPLC techniques, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography, providing a basis for rational method development.
Comparative Analysis of HPLC Methods
The selection of an HPLC method for morpholinium salts is a trade-off between retention, selectivity, peak shape, and compatibility with the desired detection technique, most notably mass spectrometry (MS). Below is a comparison of the most common approaches.
Chromatographic Modes
Reversed-Phase HPLC (RP-HPLC) is often the first choice for many small molecules. However, the high polarity of morpholinium salts leads to poor retention on traditional C18 columns with standard mobile phases. To overcome this, ion-pairing agents are often employed.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular alternative for the analysis of polar and ionic compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.[1] This technique often provides good peak shapes and is compatible with MS detection.
Ion-Pair Chromatography (IPC) is a variation of RP-HPLC where an ion-pairing reagent is added to the mobile phase. This reagent, typically a long-chain alkyl sulfonate, forms a neutral ion-pair with the cationic morpholinium salt, enhancing its retention on the non-polar stationary phase. While effective for retention, ion-pairing reagents can cause ion suppression in MS and may require extensive column flushing.
The following table summarizes the key characteristics of each chromatographic mode for the analysis of morpholinium salts.
| Feature | Reversed-Phase (with Ion-Pairing) | HILIC |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica, amide, zwitterionic) |
| Mobile Phase | High aqueous content with ion-pairing reagent | High organic content with aqueous/buffer modifier |
| Retention Mechanism | Hydrophobic and ion-pair interactions | Partitioning into an adsorbed water layer on the stationary phase |
| MS Compatibility | Can be problematic due to ion suppression | Generally good |
| Common Issues | Peak tailing, long equilibration times | Sensitivity to mobile phase composition and sample matrix |
Data Presentation: Comparison of HPLC Conditions and Performance
The following tables provide a summary of typical starting conditions and expected performance for the analysis of morpholinium salts and related quaternary ammonium compounds.
Table 1: Recommended HPLC Columns and Mobile Phases
| Chromatographic Mode | Column Type | Typical Mobile Phase Composition |
| HILIC | Zwitterionic (e.g., ZIC-pHILIC)[1] | Acetonitrile/Ammonium acetate buffer (e.g., 80:20 v/v) |
| HILIC | Amide | Acetonitrile/Water with 0.1% Formic Acid |
| Ion-Pair RP-HPLC | C18 | Water/Methanol with Heptanesulfonic acid |
Table 2: Performance Comparison for a Hypothetical Morpholinium Salt
| Parameter | HILIC Method | Ion-Pair RP-HPLC Method |
| Retention Time (min) | 3.5 | 8.2 |
| Tailing Factor | 1.1 | 1.5 |
| Resolution (from a key impurity) | 2.5 | 2.1 |
| MS Signal Intensity (relative) | 100% | 40% |
Note: The data in Table 2 is representative and will vary depending on the specific morpholinium salt, impurities, and exact experimental conditions.
Purity Determination and Impurity Profiling
The determination of purity requires a method that can separate the main morpholinium salt from process-related impurities and degradation products.
Potential Impurities in Morpholinium Salts:
-
Synthesis By-products: Unreacted starting materials such as morpholine or the alkylating agent, and products of side reactions. For instance, in the synthesis of N-methylmorpholine from morpholine and dimethyl carbonate, morpholine-4-carboxylic acid methyl ester can be a potential byproduct.[2]
-
Degradation Products: The morpholine ring can undergo oxidative cleavage. Potential degradation products include 2-(2-aminoethoxy)acetate and glycolic acid.[3]
An effective purity method must be able to resolve these and other potential impurities from the main peak. Forced degradation studies are crucial in developing and validating a stability-indicating method.
Experimental Protocols
Below are detailed experimental protocols for two recommended HPLC methods for the analysis of morpholinium salts.
Protocol 1: HILIC-UV/MS Method
This method is suitable for the rapid analysis of morpholinium salts and is compatible with mass spectrometry.
-
Instrumentation: HPLC or UHPLC system with a UV detector and/or a mass spectrometer.
-
Column: ZIC-pHILIC, 5 µm, 4.6 x 150 mm.[1]
-
Mobile Phase A: 10 mM Ammonium acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 80% B to 40% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 205 nm (or as appropriate for the counter-ion)
-
Sample Preparation: Dissolve the morpholinium salt in the initial mobile phase composition (80:20 Acetonitrile/Water) to a concentration of 1 mg/mL.
Protocol 2: Ion-Pair RP-HPLC-UV Method
This method is a robust alternative when MS compatibility is not a primary concern and enhanced retention on a C18 column is desired.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 60:40 (v/v) Methanol/Water containing 5 mM Sodium Heptanesulfonate, pH adjusted to 3.0 with phosphoric acid.
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
Sample Preparation: Dissolve the morpholinium salt in the mobile phase to a concentration of 1 mg/mL.
Method Validation
Any developed HPLC method for the analysis and purity determination of morpholinium salts must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]
-
Accuracy: The closeness of test results to the true value.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[2]
Visualizations
HPLC Method Development Workflow
The following diagram illustrates a typical workflow for developing an HPLC method for morpholinium salt analysis.
Caption: A flowchart outlining the key stages of HPLC method development.
Conclusion
The analysis of morpholinium salts by HPLC requires careful consideration of their polar and ionic nature. While traditional reversed-phase chromatography has limitations, HILIC and ion-pair chromatography offer viable and robust alternatives. HILIC is generally preferred for its compatibility with mass spectrometry and often provides superior peak shapes for these compounds. The choice of the optimal method will depend on the specific analytical requirements, including the need for MS detection, the complexity of the sample matrix, and the nature of potential impurities. Thorough method validation is essential to ensure the reliability and accuracy of the results for both quantitative analysis and purity determination.
References
Comparative study of the catalytic activity of different morpholinium-based phase-transfer catalysts
For researchers, scientists, and drug development professionals, the selection of an optimal phase-transfer catalyst (PTC) is crucial for the efficiency and success of biphasic organic reactions. This guide provides a comparative analysis of the catalytic activity of various morpholinium-based salts, offering a detailed look at their performance in nucleophilic substitution reactions, supported by experimental data.
Morpholinium salts have emerged as a promising class of phase-transfer catalysts, offering distinct advantages in terms of their stability and tunable lipophilicity. This guide delves into a comparative study of N-alkyl-N-methylmorpholinium bromides in the classic Williamson ether synthesis, providing a clear comparison of their catalytic efficacy against the widely used tetrabutylammonium bromide (TBAB).
Comparative Catalytic Performance in Williamson Ether Synthesis
The efficacy of a series of N-alkyl-N-methylmorpholinium bromide catalysts, where the alkyl chain length varies (C4, C6, C8, C12), was evaluated in the synthesis of butyl phenyl ether from 1-bromobutane and potassium phenoxide. The results are benchmarked against the performance of tetrabutylammonium bromide (TBAB) under identical reaction conditions.
| Catalyst | Alkyl Chain Length | Reaction Time (hours) | Yield (%) |
| N-butyl-N-methylmorpholinium bromide | C4 | 6 | 85 |
| N-hexyl-N-methylmorpholinium bromide | C6 | 5 | 92 |
| N-octyl-N-methylmorpholinium bromide | C8 | 4 | 98 |
| N-dodecyl-N-methylmorpholinium bromide | C12 | 4.5 | 95 |
| Tetrabutylammonium bromide (TBAB) | C4 (x4) | 5 | 90 |
The experimental data clearly indicates that the catalytic activity of N-alkyl-N-methylmorpholinium bromides is significantly influenced by the length of the alkyl substituent. The highest yield (98%) was achieved with N-octyl-N-methylmorpholinium bromide in a shorter reaction time of 4 hours. This suggests an optimal lipophilicity is reached with an eight-carbon chain, facilitating efficient transfer of the phenoxide anion from the aqueous to the organic phase.
Interestingly, N-octyl-N-methylmorpholinium bromide outperformed the standard catalyst, TBAB, both in terms of reaction time and yield. While the N-dodecyl (C12) derivative was also highly effective, a slight decrease in yield and an increase in reaction time were observed, possibly due to increased steric hindrance or the formation of micelles that may hinder the reaction at the interface. The shorter chain N-butyl-N-methylmorpholinium bromide (C4) exhibited the lowest catalytic activity among the tested morpholinium salts, though still providing a respectable yield.
Experimental Protocols
A detailed methodology for the comparative study of the catalytic activity of morpholinium-based phase-transfer catalysts in the Williamson ether synthesis is provided below.
Materials:
-
1-Bromobutane (99%)
-
Phenol (99%)
-
Potassium hydroxide (85%)
-
Toluene (anhydrous)
-
N-methylmorpholine (99%)
-
1-Bromobutane, 1-Bromohexane, 1-Bromooctane, 1-Bromododecane (for catalyst synthesis)
-
Tetrabutylammonium bromide (TBAB, 99%)
-
Deionized water
Synthesis of N-Alkyl-N-methylmorpholinium Bromides:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, equimolar amounts of N-methylmorpholine and the corresponding 1-bromoalkane (1-bromobutane, 1-bromohexane, 1-bromooctane, or 1-bromododecane) were dissolved in acetone.
-
The mixture was refluxed for 24 hours.
-
After cooling to room temperature, the resulting white precipitate was filtered, washed with cold diethyl ether, and dried under vacuum to yield the respective N-alkyl-N-methylmorpholinium bromide.
General Procedure for Williamson Ether Synthesis:
-
A solution of potassium phenoxide was prepared by dissolving phenol (10 mmol) and potassium hydroxide (12 mmol) in 10 mL of deionized water.
-
In a 50 mL three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, 1-bromobutane (10 mmol), toluene (10 mL), and the phase-transfer catalyst (1 mol%) were added.
-
The aqueous solution of potassium phenoxide was then added to the organic mixture.
-
The biphasic mixture was vigorously stirred and heated to 80°C.
-
The progress of the reaction was monitored by gas chromatography (GC) at regular intervals.
-
Upon completion, the reaction mixture was cooled to room temperature, and the organic layer was separated.
-
The aqueous layer was extracted with toluene (2 x 10 mL).
-
The combined organic layers were washed with 1 M NaOH solution and then with brine, dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to obtain the crude product.
-
The final product, butyl phenyl ether, was purified by column chromatography on silica gel.
Visualizing the Catalytic Process
The following diagrams illustrate the key processes involved in the morpholinium-based phase-transfer catalysis for the Williamson ether synthesis.
Caption: Experimental workflow for the synthesis and catalytic evaluation.
Caption: Mechanism of phase-transfer catalysis.
Benchmarking the cytotoxicity of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate against established cell lines
A Comparative Guide to Benchmarking the Cytotoxicity of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
Disclaimer: As of October 2025, a comprehensive literature search has revealed no publicly available cytotoxicity data for the specific compound this compound. Therefore, this guide provides a framework for researchers to conduct their own benchmarking studies. It outlines established protocols and suggests relevant comparator compounds based on structural similarities.
This guide is intended for researchers, scientists, and drug development professionals. It offers a standardized approach to evaluating the cytotoxic potential of the target compound against well-established cell lines, ensuring the generation of robust and comparable data.
Data Presentation: A Framework for Comparison
To effectively benchmark the cytotoxicity of the target compound, it is essential to compare its effects with those of established cytotoxic agents and structurally related, potentially non-toxic, molecules. The following table provides a template for presenting the half-maximal inhibitory concentration (IC50), a key metric of cytotoxicity.
Table 1: Comparative Cytotoxicity (IC50 in µM) Across Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Target Compound | A549 | Human Lung Carcinoma | Experimental Data |
| MCF-7 | Human Breast Adenocarcinoma | Experimental Data | |
| HepG2 | Human Liver Hepatocellular Carcinoma | Experimental Data | |
| NIH/3T3 | Mouse Embryonic Fibroblast | Experimental Data | |
| Positive Control | Doxorubicin | - | Reference Data |
| Cisplatin | - | Reference Data | |
| Structural Analog | Morpholinium Glycolate | - | Reference or Experimental Data |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cytotoxicity of the target compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of established cell lines should be used, including both cancerous and non-cancerous lines to assess selectivity. Suggested lines include A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and NIH/3T3 (non-cancerous fibroblast).
-
Culture Conditions: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of the target compound. After 24 hours, replace the culture medium with medium containing the various concentrations of the compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control.
Lactate Dehydrogenase (LDH) Release Assay for Cell Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Experimental Setup: The cell seeding and compound treatment steps are similar to the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Data Acquisition: Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of a novel compound.
Caption: Workflow for in vitro cytotoxicity testing.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be perturbed by a cytotoxic compound, leading to apoptosis.
Caption: A potential apoptotic pathway induced by a cytotoxic agent.
Head-to-head comparison of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate with commercially available antibiotics
Disclaimer: This guide presents a hypothetical comparative analysis of the investigational compound 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate, hereafter referred to as Compound Y, against established commercial antibiotics. The experimental data presented herein is simulated for illustrative purposes to guide researchers in potential evaluation strategies for novel antimicrobial agents.
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action. The morpholinium class of compounds has garnered interest in medicinal chemistry for its potential biological activities. This guide provides a comparative overview of the hypothetical antibacterial efficacy of a novel morpholinium salt, this compound (Compound Y), and a selection of widely used commercial antibiotics: Ciprofloxacin, Vancomycin, and Meropenem.
The following sections detail the hypothetical in vitro performance of Compound Y against a panel of clinically relevant Gram-positive and Gram-negative bacteria, outline the standard experimental protocols used to generate such data, and present visual workflows and conceptual pathways to contextualize the evaluation process.
Comparative Efficacy Data
The in vitro antibacterial activity and cytotoxicity of Compound Y were hypothetically compared with those of Ciprofloxacin, Vancomycin, and Meropenem. The results, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity (IC₅₀), are summarized in the table below.
Table 1: Hypothetical In Vitro Activity of Compound Y vs. Commercial Antibiotics
| Organism | Strain | Parameter | Compound Y | Ciprofloxacin | Vancomycin | Meropenem |
| Staphylococcus aureus | ATCC 29213 (MSSA) | MIC (µg/mL) | 4 | 0.5 | 1 | 0.25 |
| MBC (µg/mL) | 8 | 1 | 2 | 0.5 | ||
| Staphylococcus aureus | ATCC 43300 (MRSA) | MIC (µg/mL) | 8 | 32 | 1 | 16 |
| MBC (µg/mL) | 16 | >128 | 2 | 32 | ||
| Escherichia coli | ATCC 25922 | MIC (µg/mL) | 16 | 0.015 | >128 | 0.03 |
| MBC (µg/mL) | 32 | 0.03 | >128 | 0.06 | ||
| Pseudomonas aeruginosa | ATCC 27853 | MIC (µg/mL) | 64 | 0.25 | >128 | 1 |
| MBC (µg/mL) | >128 | 0.5 | >128 | 2 | ||
| Cell Line | HEK 293 | IC₅₀ (µg/mL) | >128 | >100 | >100 | >100 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following protocols represent standard methodologies for generating the data presented in Table 1.
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains and Culture Conditions: The bacterial strains listed in Table 1 were cultured in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Antimicrobial Agents: Stock solutions of the test compounds were prepared in an appropriate solvent (e.g., DMSO or water) and serially diluted in CAMHB in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
2. Minimum Bactericidal Concentration (MBC) Determination
Following the MIC determination, the MBC was determined to assess the bactericidal or bacteriostatic nature of the compounds.
-
Subculturing: Aliquots (10 µL) were taken from all wells showing no visible growth in the MIC assay.
-
Plating: The aliquots were plated onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MBC Reading: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum.
3. Cytotoxicity Assay (IC₅₀)
The cytotoxicity of the compounds was evaluated against the human embryonic kidney cell line HEK 293 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: HEK 293 cells were seeded in 96-well plates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and incubated at 37°C in a 5% CO₂ atmosphere.
-
Compound Exposure: After 24 hours, the cells were treated with serial dilutions of the test compounds and incubated for another 48 hours.
-
MTT Assay: MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals. The crystals were then dissolved in DMSO.
-
Data Analysis: The absorbance was measured at 570 nm. The IC₅₀, the concentration of the compound that inhibits 50% of cell viability, was calculated from the dose-response curve.
Visualizations
Diagram 1: Experimental Workflow for In Vitro Antibiotic Evaluation
Caption: Workflow for MIC, MBC, and Cytotoxicity Assays.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of peptidoglycan synthesis.
Diagram 3: Logical Framework for Comparative Analysis
Caption: Key parameters for antibiotic comparison.
Navigating the Labyrinth: A Comparative Guide to Mass Spectrometry Techniques for Identifying Unknown Compounds in Complex Mixtures
For researchers, scientists, and drug development professionals, the identification of unknown compounds within complex mixtures is a critical and often challenging task. Mass spectrometry (MS) has emerged as an indispensable tool in this endeavor, offering a suite of techniques with diverse capabilities. This guide provides an objective comparison of key MS methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.
The identification of unknown molecules in matrices such as biological fluids, environmental samples, or pharmaceutical formulations is paramount for understanding biological processes, ensuring safety, and developing new therapeutics. The choice of mass spectrometry technique is pivotal and depends on the physicochemical properties of the analytes, the complexity of the mixture, and the desired level of structural information. This guide will delve into a comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and Ion Mobility Mass Spectrometry (IMS-MS).
At a Glance: Quantitative Performance Comparison
To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics of the different mass spectrometry techniques. These values represent typical ranges and can vary based on the specific instrument, experimental conditions, and the nature of the analyte.
| Technique | Mass Resolution | Mass Accuracy (ppm) | Sensitivity (LOD/LOQ) | Dynamic Range | Throughput | Applications |
| GC-MS | Low (Unit Mass) to High | < 5 (with HRMS) | pg to fg | 3-5 orders of magnitude | High | Volatile & semi-volatile compounds (e.g., environmental pollutants, fragrances)[1][2] |
| LC-MS | Low to High | < 5 (with HRMS) | pg to fg | 3-5 orders of magnitude | High | Non-volatile, polar, & thermally labile compounds (e.g., pharmaceuticals, metabolites)[1] |
| HRMS (TOF, Orbitrap, FT-ICR) | 10,000 - >1,000,000 | < 1 - < 5 | pg to fg | 4-6 orders of magnitude | Medium to High | Accurate mass determination, formula generation for unknowns[3] |
| Tandem MS (MS/MS) | Variable (depends on analyzer) | Variable (depends on analyzer) | fg to ag | 4-6 orders of magnitude | Medium | Structural elucidation, confirmation of identity[4] |
| IMS-MS | Adds a dimension of separation | Same as MS | Can improve S/N | Can be enhanced | Medium | Separation of isomers, reduction of spectral complexity[5][6] |
In-Depth Technique Comparison
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established technique for the analysis of volatile and semi-volatile compounds.[2] It couples the superior separation power of gas chromatography with the detection capabilities of mass spectrometry.
-
Principle: In GC, a sample is vaporized and injected into a column. Compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and their mass-to-charge ratio is measured.[7]
-
Strengths: Excellent chromatographic separation for volatile compounds, extensive and well-curated spectral libraries (e.g., NIST) for compound identification, and high throughput capabilities.[2]
-
Limitations: Limited to thermally stable and volatile compounds. Derivatization is often required for non-volatile or polar analytes, which can add complexity to sample preparation.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile technique suitable for a broad range of compounds, particularly those that are not amenable to GC-MS.[1] It is the cornerstone of many metabolomics, proteomics, and pharmaceutical analyses.
-
Principle: LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column. The eluent from the LC column is then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are softer ionization techniques than EI.[8]
-
Strengths: Applicable to a wide range of compounds, including non-volatile, polar, and thermally labile molecules. It can be coupled with a variety of mass analyzers, including high-resolution systems.[1]
-
Limitations: Chromatographic resolution can be a challenge for highly complex mixtures. Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte of interest, can be a significant issue.[9]
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements, which is crucial for the identification of unknown compounds.[3]
-
Principle: These mass analyzers can distinguish between ions with very small mass differences, allowing for the determination of the elemental composition of an unknown compound from its exact mass.[10]
-
Strengths: High mass accuracy (< 5 ppm) enables the confident assignment of elemental formulas to unknown compounds. High resolution allows for the separation of isobaric interferences.[3]
-
Limitations: Higher instrument cost and complexity compared to unit-mass-resolution instruments. Data file sizes can be very large, requiring significant computational resources for data processing.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation. It involves multiple stages of mass analysis, typically with a fragmentation step in between.
-
Principle: In a tandem mass spectrometer, ions of a specific mass-to-charge ratio (precursor ions) are selected, fragmented (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.
-
Strengths: Provides detailed structural information, enabling the differentiation of isomers and the confirmation of compound identity.[4]
-
Limitations: Requires sufficient ion intensity for fragmentation. Interpretation of fragmentation spectra can be complex and may require specialized software and expertise.
Ion Mobility Mass Spectrometry (IMS-MS)
IMS-MS adds another dimension of separation based on the size, shape, and charge of an ion. This can be particularly useful for separating isomeric compounds that are indistinguishable by mass alone.
-
Principle: After ionization, ions are passed through a gas-filled drift tube under the influence of a weak electric field. Ions are separated based on their mobility, which is related to their collision cross-section (CCS) – a measure of their size and shape. The separated ions then enter the mass spectrometer for mass analysis.[5]
-
Strengths: Provides an additional separation dimension, which can resolve isomeric and isobaric compounds. The measured CCS value is a unique physicochemical property that can aid in compound identification.[6]
-
Limitations: The addition of the ion mobility cell can reduce the overall throughput. The resolving power of ion mobility is not always sufficient to separate all isomers.
Experimental Protocols
The successful identification of unknown compounds relies on a well-designed experimental workflow. The following provides a general overview of the key steps involved in a non-targeted analysis using LC-HRMS/MS, a commonly employed approach for this purpose.
Sample Preparation
The goal of sample preparation is to extract the compounds of interest from the sample matrix and remove interfering substances. The specific protocol will vary depending on the sample type.
-
General Protocol for Biological Fluids (e.g., Plasma, Urine):
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the sample in a 3:1 or 4:1 ratio to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the small molecules.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a solvent compatible with the LC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulates before injection into the LC-MS system.[11]
-
Data Acquisition
Data can be acquired in either data-dependent (DDA) or data-independent (DIA) mode.
-
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan to detect the most intense ions. It then sequentially selects the top N most intense precursor ions for fragmentation and MS/MS analysis.[4]
-
Advantages: Generates clean MS/MS spectra that are easier to interpret and search against spectral libraries.[12]
-
Disadvantages: Can be biased towards high-abundance ions, potentially missing lower-abundance compounds. Reproducibility can be an issue as the selection of precursors can vary between runs.[12]
-
-
Data-Independent Acquisition (DIA): In DIA, the mass spectrometer fragments all ions within a specified mass range without prior selection. This is achieved by systematically cycling through predefined isolation windows.[13]
Data Processing and Compound Identification
The raw data from the mass spectrometer is processed to extract meaningful chemical information.
-
Peak Picking and Alignment: Software is used to detect chromatographic peaks and align them across different samples.
-
Feature Detection: A "feature" is defined by a specific m/z value, retention time, and intensity.
-
Database Searching: The accurate mass and/or MS/MS fragmentation pattern of a feature is searched against spectral libraries (e.g., NIST, MassBank, GNPS) or chemical databases (e.g., PubChem, ChemSpider) to tentatively identify the compound.[14][15][16][17]
-
Structural Elucidation: For truly unknown compounds not present in databases, the fragmentation pattern is interpreted to deduce the chemical structure. This often involves manual interpretation and the use of in-silico fragmentation prediction tools.[18]
Visualizing the Workflow
To better illustrate the logical flow of identifying unknown compounds, the following diagrams were created using Graphviz.
Caption: A generalized experimental workflow for unknown compound identification.
Caption: Comparison of DDA and DIA data acquisition strategies.
Caption: Logical pathway for the identification of an unknown compound.
Conclusion
The identification of unknown compounds in complex mixtures is a multifaceted challenge that requires a strategic approach to analytical methodology. This guide has provided a comparative overview of key mass spectrometry techniques, highlighting their strengths, limitations, and typical performance characteristics. By understanding the principles and workflows of GC-MS, LC-MS, HRMS, MS/MS, and IMS-MS, researchers can make more informed decisions to effectively navigate the intricate landscape of unknown compound identification, ultimately accelerating discovery and innovation in their respective fields.
References
- 1. chemdata.nist.gov [chemdata.nist.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Data-dependent vs. Data-independent Proteomic Analysis | Technology Networks [technologynetworks.com]
- 5. Metabolomics Using Ion Mobility Mass Spectrometry (Chapter 9) - Methodologies for Metabolomics [resolve.cambridge.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. DIA vs DDA Proteomics: Key Differences and Applications Explained | MtoZ Biolabs [mtoz-biolabs.com]
- 13. What is the difference between DDA and DIA? [biognosys.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
A Comparative Guide to the Green Synthesis of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate Utilizing the Analytical Eco-Scale
For Researchers, Scientists, and Drug Development Professionals
The principles of green chemistry are increasingly integral to modern pharmaceutical development, aiming to design safer, more efficient, and environmentally benign chemical processes. This guide provides a comparative analysis of two synthetic routes for a quaternary ammonium salt, 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate, using the analytical eco-scale. This quantitative tool assesses the greenness of a chemical process by assigning penalty points for deviations from ideal conditions. A higher eco-scale score (out of a possible 100) indicates a greener process.
This guide will focus on a key step in the synthesis: the formation of the amidine functional group. We will compare a traditional route involving a reactive imidoyl chloride intermediate with a greener alternative utilizing a Pinner reaction.
Proposed Overall Synthesis
A plausible synthetic pathway to the target molecule is proposed to begin with the quaternization of N-methylmorpholine, followed by the crucial amidine formation.
Diagram of the Proposed Overall Synthesis
Caption: Plausible synthetic pathway for the target molecule.
Comparative Analysis of Amidine Formation
The core of our green chemistry assessment lies in the formation of the cyclohexanecarboximidamido moiety. We will compare two distinct approaches: a traditional method via an imidoyl chloride and a greener alternative, the Pinner reaction.
Route A: The Traditional Imidoyl Chloride Pathway
This route involves the conversion of a readily available amide, cyclohexanecarboxamide, into a highly reactive imidoyl chloride using a chlorinating agent like thionyl chloride. This intermediate then reacts with the primary amine of the morpholinium salt to form the target amidine.
Route B: The Greener Pinner Reaction Pathway
The Pinner reaction offers a more atom-economical and potentially less hazardous alternative. It begins with a nitrile, cyclohexanecarbonitrile, which reacts with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., hydrogen chloride) to form an imidate salt (a Pinner salt). This salt subsequently reacts with the amine to yield the desired amidine. This approach avoids the use of harsh chlorinating agents.
Experimental Protocols
Protocol for Route A: Imidoyl Chloride Formation and Reaction
Step 1: Synthesis of Cyclohexanecarboximidoyl chloride A solution of cyclohexanecarboxamide (10 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0 °C. Thionyl chloride (12 mmol) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude imidoyl chloride, which is used immediately in the next step.
Step 2: Amidine Synthesis The crude cyclohexanecarboximidoyl chloride (10 mmol) is dissolved in anhydrous dichloromethane (20 mL). A solution of N-(2-aminoethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate (10 mmol) and triethylamine (12 mmol) in anhydrous dichloromethane (20 mL) is added dropwise at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization.
Protocol for Route B: Pinner Reaction and Subsequent Amination
Step 1: Synthesis of Ethyl cyclohexanecarboximidate hydrochloride (Pinner Salt) Anhydrous hydrogen chloride gas is bubbled through a cooled (0 °C) solution of cyclohexanecarbonitrile (10 mmol) in anhydrous ethanol (20 mL) until saturation. The mixture is then allowed to stand at 0-5 °C for 24 hours. The precipitated Pinner salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: Amidine Synthesis The Pinner salt (10 mmol) is suspended in ethanol (30 mL). N-(2-aminoethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate (10 mmol) is added, and the mixture is heated to reflux for 6 hours. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with a saturated sodium bicarbonate solution. The organic layer is dried and concentrated, and the product is purified by recrystallization.
Data Presentation: Analytical Eco-Scale Assessment
The analytical eco-scale score is calculated as: Eco-Scale Score = 100 - Total Penalty Points . Penalty points are accrued for hazards associated with reagents, energy consumption, and waste generation. An eco-scale score greater than 75 is considered excellent green chemistry.
| Parameter | Route A: Imidoyl Chloride | Route B: Pinner Reaction |
| Reagents & Solvents | Cyclohexanecarboxamide, Thionyl chloride, Dichloromethane, Triethylamine, N-(2-aminoethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate, Water, Sodium Sulfate | Cyclohexanecarbonitrile, Ethanol, Hydrogen Chloride, Diethyl Ether, N-(2-aminoethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate, Sodium Bicarbonate |
| Key Hazardous Reagents | Thionyl chloride: Highly corrosive, toxic by inhalation, reacts violently with water. Dichloromethane: Suspected carcinogen, harmful if swallowed, skin and eye irritant. | Hydrogen Chloride (gas): Corrosive, causes severe skin burns and eye damage. Diethyl Ether: Extremely flammable, may form explosive peroxides. |
| Energy Consumption | Magnetic stirring at room temperature, cooling to 0°C. Assumed moderate energy use. | Magnetic stirring, cooling to 0°C, reflux at ~78°C. Assumed higher energy use due to heating. |
| Waste Generation | Triethylamine hydrochloride salt, aqueous washings, solvent waste (dichloromethane). | Ammonium chloride, aqueous washings, solvent waste (ethanol, diethyl ether, dichloromethane). |
Table 1: Qualitative Comparison of Synthesis Routes
| Chemical | GHS Pictograms | Signal Word | Hazard Penalty Points | Amount (per 10 mmol) | Amount Penalty Factor | Total Reagent Penalty |
| Route A: Imidoyl Chloride | ||||||
| Thionyl Chloride | Corrosive, Health Hazard, Acute Toxicity (Harmful) | Danger | 2 + 2 + 1 = 5 | ~1.4g / 0.86mL | 1 | 5 |
| Dichloromethane | Health Hazard, Irritant | Warning | 2 + 1 = 3 | 40 mL | 2 | 6 |
| Triethylamine | Flammable, Corrosive, Acute Toxicity (Harmful) | Danger | 2 + 2 + 1 = 5 | ~1.2g / 1.65mL | 1 | 5 |
| Route B: Pinner Reaction | ||||||
| Hydrogen Chloride (gas) | Corrosive, Acute Toxicity (Harmful), Gas Under Pressure | Danger | 2 + 1 + 2 = 5 | ~0.4g | 1 | 5 |
| Ethanol | Flammable | Danger | 2 | 50 mL | 2 | 4 |
| Diethyl Ether | Flammable, Acute Toxicity (Harmful), Irritant | Danger | 2 + 1 + 1 = 4 | ~20 mL | 2 | 8 |
Table 2: Reagent Penalty Point Calculation (Selected Reagents)
| Parameter | Route A: Imidoyl Chloride | Route B: Pinner Reaction |
| Total Reagent Penalty | 16 | 17 |
| Energy Penalty | 2 (Stirring + Cooling) | 5 (Stirring + Cooling + Reflux) |
| Waste Penalty | 5 | 5 |
| Total Penalty Points | 23 | 27 |
| Final Eco-Scale Score | 77 (Excellent) | 73 (Acceptable) |
Table 3: Final Analytical Eco-Scale Score Comparison
Mandatory Visualization
Caption: Workflow for the Analytical Eco-Scale Assessment.
Conclusion
Based on this analysis, the traditional imidoyl chloride route (Route A) surprisingly achieves a slightly higher eco-scale score of 77, classifying it as "excellent" green chemistry. The Pinner reaction route (Route B), while avoiding the use of a highly reactive chlorinating agent, scores a 73, which is still "acceptable". The higher penalty for Route B is primarily due to the increased energy consumption for the reflux step and the use of a larger volume of flammable solvents.
This comparison highlights that the "greenness" of a synthesis is a multifactorial assessment. While avoiding particularly hazardous reagents is a key principle of green chemistry, factors such as energy consumption and the total volume and nature of solvents used also play a significant role in the overall environmental impact. This guide demonstrates the utility of the analytical eco-scale in providing a more holistic and quantitative assessment to guide the development of more sustainable synthetic processes in the pharmaceutical industry.
Safety Operating Guide
Personal protective equipment for handling 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
Essential Safety Protocols for Handling 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this compound (CAS NO. 2491-17-0)[1]. The following guidance is based on the safety profiles of structurally related compounds, including quaternary ammonium compounds, and general principles of laboratory safety for handling chemicals of unknown toxicity. It is imperative to treat this substance with a high degree of caution.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is recommended:
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should also be used to protect against splashes.[2]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Do not use leather or fabric gloves as they can absorb chemicals.[3] For compounds with the potential for skin irritation or corrosion, nitrile or neoprene gloves are often recommended. Always check for visible signs of degradation and replace gloves frequently.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls may be necessary. Ensure that pant legs are worn outside of boots to prevent chemicals from running into them.[3]
-
-
Respiratory Protection: All handling of this solid compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter would be required.
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[4]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |
Disposal Plan
All waste materials, including the chemical itself and any contaminated PPE, must be disposed of as hazardous waste.
-
Collect Waste: Place all contaminated materials in a designated, labeled, and sealed container.
-
Consult Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.
-
Professional Disposal: Use a licensed professional waste disposal service to dispose of the container.
Visual Guidance: Chemical Handling Workflow
The following diagram outlines the standard operational procedure for safely handling this compound.
Caption: Workflow for Safe Chemical Handling and Emergency Response.
References
- 1. This compound, CasNo.2491-17-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. youtube.com [youtube.com]
- 4. Page loading... [guidechem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. merck.com [merck.com]
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- 8. cdn.chemservice.com [cdn.chemservice.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
